Product packaging for 2-Butyl-1,3-benzoxazol-6-amine(Cat. No.:CAS No. 875850-00-3)

2-Butyl-1,3-benzoxazol-6-amine

Cat. No.: B1303839
CAS No.: 875850-00-3
M. Wt: 190.24 g/mol
InChI Key: LXMNTBLNJHTWBN-UHFFFAOYSA-N
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Description

2-Butyl-1,3-benzoxazol-6-amine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B1303839 2-Butyl-1,3-benzoxazol-6-amine CAS No. 875850-00-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMNTBLNJHTWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377412
Record name 2-butyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875850-00-3
Record name 2-butyl-1,3-benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Butyl-1,3-benzoxazol-6-amine from 2-Butyl-1,3-benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the conversion of 2-butyl-1,3-benzoxazol-6-ol to 2-butyl-1,3-benzoxazol-6-amine. Due to the absence of a direct, one-step conversion method in the current literature, this document outlines a robust, two-step procedure involving the formation of an aryl triflate intermediate, followed by a palladium-catalyzed amination reaction. This methodology is grounded in well-established organic synthesis principles and is designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Overview of the Synthetic Strategy

The conversion of a phenolic hydroxyl group to a primary amine on an aromatic ring is a non-trivial transformation that typically requires a multi-step approach. The proposed synthesis circumvents the challenges of direct amination by activating the phenol through its conversion to a trifluoromethanesulfonate (triflate) ester. This excellent leaving group then facilitates a palladium-catalyzed Buchwald-Hartwig amination reaction, a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2]

The overall synthetic workflow is depicted below:

Synthetic_Workflow Start 2-Butyl-1,3-benzoxazol-6-ol Intermediate 2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate Start->Intermediate Step 1: Triflation Product_Imine N-(2-Butyl-1,3-benzoxazol-6-yl)diphenylmethanimine Intermediate->Product_Imine Step 2a: Buchwald-Hartwig Amination Final_Product This compound Product_Imine->Final_Product Step 2b: Hydrolysis

Figure 1: Proposed two-step synthesis of this compound.

Physicochemical Properties of Key Compounds

A summary of the available physicochemical data for the starting material and the final product is presented in Table 1. It is important to note that comprehensive experimental data for the final product, this compound, is limited in the public domain.

Table 1: Physicochemical Data

Property2-Butyl-1,3-benzoxazol-6-olThis compound
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₄N₂O
Molecular Weight 191.23 g/mol [3]190.24 g/mol
CAS Number Not Available875850-00-3[4]
Appearance Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Canonical SMILES CCCCC1=NC2=C(O1)C=C(C=C2)O[3]CCCCC1=NC2=C(O1)C=C(C=C2)N

Detailed Experimental Protocols

The following protocols are based on established general procedures for triflation of phenols and Buchwald-Hartwig amination of aryl triflates. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of 2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate

This procedure activates the hydroxyl group, converting it into an excellent leaving group for the subsequent amination reaction.

Reaction Scheme:

Triflation_Reaction reactant1 2-Butyl-1,3-benzoxazol-6-ol product 2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate reactant1->product reactant2 Triflic Anhydride (Tf2O) reactant2->product reagents Pyridine or Et3N DCM, 0 °C to rt reagents->product

Figure 2: Triflation of 2-butyl-1,3-benzoxazol-6-ol.

Materials:

  • 2-Butyl-1,3-benzoxazol-6-ol

  • Trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-butyl-1,3-benzoxazol-6-ol (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine or triethylamine (1.2-1.5 eq).

  • To the stirred solution, add trifluoromethanesulfonic anhydride (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate.

Expected Yield: Yields for the triflation of phenols are typically high, often exceeding 90%.

Step 2: Synthesis of this compound via Buchwald-Hartwig Amination

This step involves the palladium-catalyzed cross-coupling of the aryl triflate with an ammonia surrogate, followed by hydrolysis to yield the primary amine. Benzophenone imine is a commonly used ammonia equivalent.[5][6]

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate product_imine N-(2-Butyl-1,3-benzoxazol-6-yl)diphenylmethanimine reactant1->product_imine reactant2 Benzophenone Imine reactant2->product_imine product_final This compound product_imine->product_final Hydrolysis reagents1 Pd₂(dba)₃, BINAP or DPPF NaOt-Bu, Toluene, Heat reagents1->product_imine reagents2 Aqueous Acid (e.g., HCl) reagents2->product_final

Figure 3: Buchwald-Hartwig amination and subsequent hydrolysis.

Materials:

  • 2-Butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate

  • Benzophenone imine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DPPF (1,1'-bis(diphenylphosphino)ferrocene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Hydrochloric acid (HCl) or other suitable acid for hydrolysis

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

a) Buchwald-Hartwig Amination:

  • To a flame-dried Schlenk tube or round-bottom flask, add Pd₂(dba)₃ (1-5 mol%), BINAP or DPPF (1-5 mol%), and sodium tert-butoxide (1.4-2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene, followed by 2-butyl-1,3-benzoxazol-6-yl trifluoromethanesulfonate (1.0 eq) and benzophenone imine (1.1-1.3 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude imine product can be used directly in the next step or purified by column chromatography if necessary.

b) Hydrolysis of the Imine:

  • Dissolve the crude N-(2-butyl-1,3-benzoxazol-6-yl)diphenylmethanimine in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add an aqueous solution of a mild acid, such as 2M HCl, and stir at room temperature.

  • Monitor the hydrolysis by TLC until the starting imine is fully consumed.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography or recrystallization.

Expected Yield: The Buchwald-Hartwig amination and subsequent hydrolysis typically provide moderate to good overall yields.

Spectroscopic Data Analysis

Table 2: Spectroscopic Data for 2-Butyl-1,3-benzoxazol-6-ol

Spectroscopy Characteristic Peaks/Signals Interpretation
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), -OH proton (broad singlet, variable ppm), Butyl chain protons (δ 0.9-3.0 ppm)Presence of the benzoxazole core, hydroxyl group, and butyl substituent.
¹³C NMR Aromatic carbons (δ 110-160 ppm), Butyl chain carbons (δ 13-35 ppm)Confirms the carbon skeleton of the molecule.
IR (cm⁻¹) ~3200-3600 (broad, O-H stretch), ~2850-2960 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, phenol)Indicates the presence of a hydroxyl group, an alkyl chain, and an aromatic system.
Mass Spec (m/z) M+ peak at ~191.23Corresponds to the molecular weight of the compound.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Characteristic Peaks/Signals Interpretation
¹H NMR Aromatic protons (δ 6.0-7.5 ppm), -NH₂ protons (broad singlet, δ 3-5 ppm), Butyl chain protons (δ 0.9-3.0 ppm)Presence of the benzoxazole core, primary amine, and butyl substituent.
¹³C NMR Aromatic carbons (δ 110-150 ppm), Butyl chain carbons (δ 13-35 ppm)Confirms the carbon skeleton of the molecule.
IR (cm⁻¹) ~3300-3500 (two sharp bands, N-H stretch), ~2850-2960 (C-H stretch, alkyl), ~1600-1640 (N-H bend), ~1600, 1480 (C=C stretch, aromatic), ~1250-1340 (C-N stretch, aromatic amine)[7][8]Indicates the presence of a primary amine, an alkyl chain, and an aromatic system.
Mass Spec (m/z) M+ peak at ~190.24Corresponds to the molecular weight of the compound.

Potential Applications and Signaling Pathways

Benzoxazole derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery.[9] The introduction of a primary amine group at the 6-position of the 2-butyl-1,3-benzoxazole core provides a key functional handle for further chemical modifications and for potential interactions with biological targets.

The synthesized this compound can be utilized as a building block in the development of new therapeutic agents. The primary amine can serve as a nucleophile or be readily derivatized to form amides, sulfonamides, or other functional groups, enabling the exploration of structure-activity relationships (SAR).

Drug_Discovery_Pathway cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start This compound Library Compound Library Generation Start->Library Screening High-Throughput Screening (e.g., Kinase Assays, GPCR Assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Structure-Activity Relationship (SAR) ADME/Tox Profiling Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Figure 4: Conceptual workflow for the application of this compound in a drug discovery program.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for the preparation of this compound from its corresponding 6-hydroxy analog. The outlined two-step triflation and Buchwald-Hartwig amination protocol is based on reliable and well-documented organic transformations. While a lack of comprehensive experimental data for the final product necessitates careful characterization upon synthesis, this guide offers a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and materials science. The provided experimental procedures and conceptual workflows are intended to facilitate further research and development in this area.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 2-Butyl-1,3-benzoxazol-6-amine (CAS No: 875850-00-3). Due to the limited availability of experimentally-derived data for this specific molecule, this document consolidates predicted values and outlines detailed, standardized experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering both a summary of existing knowledge and a practical framework for empirical validation. The document includes structured data tables, detailed experimental methodologies, and logical workflow diagrams to facilitate further investigation and application of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and metabolism. For this compound, a combination of experimentally reported and computationally predicted data is presented below. It is critical to note that where experimental data is unavailable, predicted values serve as a valuable starting point for experimental design.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. Researchers are strongly encouraged to experimentally verify these values.

PropertyValueData Type
Molecular Formula C₁₁H₁₄N₂O-
Molecular Weight 190.24 g/mol -
Melting Point 48-50 °CExperimental[1]
Boiling Point 325.7 ± 15.0 °CPredicted[1]
Density 1.134 ± 0.06 g/cm³Predicted[1]
pKa 2.70 ± 0.10Predicted[1]
LogP Not available-
Aqueous Solubility Not available-

Synthesis and Characterization

G cluster_synthesis Generalized Synthesis Workflow start Starting Material (e.g., 2-Butyl-4-nitrophenol) step1 Cyclization Reaction (e.g., with Valeric Acid) start->step1 intermediate Intermediate (2-Butyl-6-nitro-1,3-benzoxazole) step1->intermediate step2 Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) intermediate->step2 product Final Product (this compound) step2->product purification Purification (Column Chromatography/Recrystallization) product->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization

A generalized synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively reported. However, the benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4][5]

One of the proposed mechanisms for the antimicrobial activity of some benzoxazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[2] A simplified diagram illustrating this proposed mechanism is provided below.

G cluster_pathway Proposed Antimicrobial Mechanism of Action compound This compound target Bacterial DNA Gyrase compound->target Inhibition process1 DNA Replication target->process1 Required for process2 Cell Division process1->process2 outcome Bacterial Cell Death process1->outcome Disruption leads to

Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting to quickly determine an approximate melting range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.

Boiling Point Determination (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This micro method is suitable for small sample volumes.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the liquid.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer so that the assembly is immersed in the mineral oil within the Thiele tube, with the oil level above the sample.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

pKa Determination (Potentiometric Titration)

Principle: The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added.

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

Procedure:

  • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which both the free base and its protonated form are soluble (e.g., a water/methanol or water/ethanol mixture).

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • Add the standardized HCl solution in small, precise increments from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Plot the pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve.

  • The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent (in this case, water or a buffered aqueous solution) by measuring the concentration of the saturated solution.

Apparatus:

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of purified water or a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the vials to separate the undissolved solid from the solution.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the compound in the diluted sample using a calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution to determine the aqueous solubility.

LogP (Partition Coefficient) Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

  • Separatory funnel or screw-capped vials

  • Orbital shaker

  • Centrifuge

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical instrumentation (HPLC or UV-Vis)

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the layers to separate.

  • Prepare a stock solution of this compound in either the pre-saturated n-octanol or water.

  • Add known volumes of the pre-saturated n-octanol and pre-saturated water to a vial.

  • Add a small volume of the stock solution to the vial. The final concentration should be within the analytical detection limits.

  • Seal the vial and shake it for a period sufficient to reach equilibrium (e.g., 24 hours) at a constant temperature.

  • After shaking, centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the upper (n-octanol) and lower (aqueous) phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

  • Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

  • The LogP is the base-10 logarithm of P.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While there is a notable lack of comprehensive experimental data for this specific compound, the provided predicted values serve as a useful starting point for research and development activities. The detailed experimental protocols included herein offer a clear path for the empirical determination of these crucial parameters. The exploration of the broader biological context of the benzoxazole scaffold suggests potential avenues for investigating the therapeutic applications of this compound. It is hoped that this guide will stimulate further research and characterization of this compound, contributing to a more complete understanding of its properties and potential applications in medicinal chemistry and drug discovery.

References

2-Butyl-1,3-benzoxazol-6-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 2-Butyl-1,3-benzoxazol-6-amine, a benzoxazole derivative of interest in chemical and pharmaceutical research.

Core Compound Data

A summary of the key identifiers and physicochemical properties of this compound is presented below.

ParameterValueSource
CAS Number 875850-00-3[1]
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.25 g/mol [1]

Chemical Structure and Properties

Further investigation into the properties and synthesis of this compound can be initiated from its parent compounds and derivatives. For instance, the reduction of 2-butyl-1,3-benzoxazol-6-ol is a potential synthetic route to produce this compound[2]. The benzoxazole core is a common motif in medicinal chemistry, and its derivatives are explored for various biological activities.

Experimental Protocols and Further Research

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry ftir FTIR Spectroscopy in_vitro In Vitro Assays ms->in_vitro in_vivo In Vivo Models in_vitro->in_vivo

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of a novel chemical compound.

References

Spectroscopic and Synthetic Profile of 2-Butyl-1,3-benzoxazol-6-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound 2-Butyl-1,3-benzoxazol-6-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering predicted data based on the analysis of analogous structures and established spectroscopic principles.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the butyl chain and the aromatic protons of the benzoxazole core. The electron-donating amino group at the 6-position is anticipated to cause an upfield shift of the aromatic protons, particularly H-5 and H-7.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.25 - 7.35d~8.5
H-56.70 - 6.80dd~8.5, ~2.0
H-76.95 - 7.05d~2.0
NH₂3.50 - 4.50br s-
-CH₂- (α to benzoxazole)2.85 - 2.95t~7.5
-CH₂-1.75 - 1.85sextet~7.5
-CH₂-1.40 - 1.50sextet~7.5
-CH₃0.90 - 1.00t~7.5
Table 2: Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will reflect the electronic environment of each carbon atom. The C-2 carbon of the benzoxazole ring is expected to be significantly deshielded. The carbons of the butyl group will appear in the aliphatic region, while the aromatic carbons will be influenced by the amino substituent.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2165.0 - 168.0
C-3a148.0 - 150.0
C-4110.0 - 112.0
C-5114.0 - 116.0
C-6140.0 - 142.0
C-795.0 - 98.0
C-7a135.0 - 137.0
-CH₂- (α to benzoxazole)28.0 - 30.0
-CH₂-31.0 - 33.0
-CH₂-22.0 - 24.0
-CH₃13.5 - 14.5
Table 3: Predicted Infrared (IR) Spectral Data

The IR spectrum is predicted to exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the butyl group and the aromatic ring, C=N and C=C stretching of the benzoxazole system, and C-N stretching.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (asymmetric)3400 - 3500Medium
N-H stretch (symmetric)3300 - 3400Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Strong
N-H bend1600 - 1650Strong
C=N stretch1580 - 1620Strong
C=C stretch (aromatic)1450 - 1550Medium-Strong
C-N stretch (aromatic amine)1250 - 1350Strong
C-O-C stretch1200 - 1280Strong
Table 4: Predicted Mass Spectrometry (MS) Data

For mass spectrometry, Electrospray Ionization (ESI) is a suitable method. The predicted molecular weight of this compound (C₁₁H₁₄N₂O) is 190.11 g/mol . The fragmentation pattern is expected to be influenced by the stable benzoxazole ring and the butyl side chain.

Ion Predicted m/z Description
[M+H]⁺191.12Molecular ion (protonated)
[M-C₃H₇]⁺148.07Loss of a propyl radical from the butyl chain
[M-C₄H₉]⁺134.05Loss of the butyl radical

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1] The solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Instrumentation : Spectra should be acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition : A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. Chemical shifts are referenced to the carbon signals of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[3] A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a translucent disk.[4]

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition : A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample (approximately 10 µg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.[5]

  • Instrumentation : An Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended.

  • Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Data is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data for structural confirmation.

Synthetic Workflow and Characterization

A plausible synthetic route for this compound involves a two-step process starting from 4-chloro-2-nitrophenol. The synthesis is followed by a standard characterization workflow to confirm the structure and purity of the final product.

G cluster_synthesis Synthesis start 4-Chloro-2-nitrophenol step1 Step 1: Etherification with 1-iodobutane (K₂CO₃, Acetone, Reflux) start->step1 intermediate 1-Butyl-4-chloro-2-nitrobenzene step1->intermediate step2 Step 2: Cyclization with Pentanoic Acid (PPA, High Temperature) intermediate->step2 nitro_product 2-Butyl-6-nitro-1,3-benzoxazole step2->nitro_product step3 Step 3: Reduction of Nitro Group (SnCl₂·2H₂O, HCl, Ethanol, Reflux) nitro_product->step3 final_product This compound step3->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy ms Mass Spectrometry (HRMS) purity Purity Analysis (HPLC, Elemental Analysis)

Caption: Synthetic and Characterization Workflow for this compound.

References

The Pharmacological Potential of 2-Butyl-1,3-benzoxazol-6-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of the novel heterocyclic compound, 2-Butyl-1,3-benzoxazol-6-amine. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally related benzoxazole derivatives. This guide covers putative biological activities, plausible mechanisms of action, detailed experimental protocols for in vitro evaluation, and illustrative quantitative data from analogous compounds.

Introduction to the Benzoxazole Scaffold

Benzoxazole, a bicyclic heterocyclic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] The versatility of the benzoxazole ring system allows for substitutions at various positions, leading to a diverse array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The title compound, this compound, features a butyl group at the 2-position and an amine group at the 6-position, substitutions that are known to influence the biological profile of the benzoxazole core.

Potential Biological Activities

Based on the structure-activity relationships established for a multitude of benzoxazole derivatives, this compound is predicted to exhibit several key biological activities.

Anticancer Activity

Benzoxazole derivatives are well-documented as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] The proposed mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer progression, such as protein kinases and topoisomerases, as well as the induction of apoptosis.[8][9] The presence of an amino group at the 6-position, as seen in this compound, has been associated with significant cytotoxic effects in related heterocyclic systems.[10]

Illustrative Anticancer Activity of Structurally Related Benzoxazole Derivatives:

Compound ID2-Position Substituent6-Position SubstituentCancer Cell LineIC50 (µM)Reference
Compound APhenylAminoMCF-7 (Breast)7.52[1]
Compound B4-ChlorophenylAminoMDA-MB-231 (Breast)10.78[1]
Compound C4-MethoxyphenylHHCT-116 (Colon)39.9[11]
Compound DCyclohexylHHCT-116 (Colon)7.2[12]
Antimicrobial Activity

The benzoxazole nucleus is a common feature in many antimicrobial agents.[13] These compounds have demonstrated efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][14] A frequently cited mechanism for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[15] The lipophilic butyl group at the 2-position of this compound may enhance its ability to penetrate bacterial cell membranes.

Illustrative Antimicrobial Activity of Structurally Related Benzoxazole Derivatives:

Compound ID2-Position SubstituentTarget OrganismMIC (µg/mL)Reference
Compound EPhenylStaphylococcus aureus125[16]
Compound F4-ChlorobenzylPseudomonas aeruginosa16[17]
Compound GPhenylCandida albicans>100[2]
Compound H4-NitrophenylEscherichia coli25[2]
Anti-inflammatory Activity

Certain benzoxazole derivatives have been investigated for their anti-inflammatory properties.[3] Their mechanism of action can involve the inhibition of key inflammatory mediators and enzymes.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of the microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates a general synthetic pathway for 2-substituted-6-amino-benzoxazoles.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2,4-Diaminophenol 2,4-Diaminophenol Cyclocondensation Cyclocondensation (e.g., in PPA) 2,4-Diaminophenol->Cyclocondensation Carboxylic_Acid Valeric Acid (for 2-Butyl substituent) Carboxylic_Acid->Cyclocondensation Final_Product This compound Cyclocondensation->Final_Product

Caption: General synthesis of this compound.

Proposed Anticancer Mechanism of Action

This diagram depicts a plausible signaling pathway targeted by benzoxazole derivatives in cancer cells, leading to apoptosis.

G Benzoxazole_Derivative This compound Bcl2 Bcl-2 Benzoxazole_Derivative->Bcl2 inhibition Bax Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative apoptotic pathway induced by benzoxazoles.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of a novel benzoxazole compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structure_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structure_Elucidation Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Structure_Elucidation->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Structure_Elucidation->Antimicrobial_Screening Anti_inflammatory_Screening Anti-inflammatory Screening Structure_Elucidation->Anti_inflammatory_Screening IC50_Determination IC50 Determination Anticancer_Screening->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

Caption: Workflow for synthesis and biological evaluation.

Conclusion

While further direct experimental investigation is required, the existing body of research on benzoxazole derivatives strongly suggests that this compound is a promising candidate for drug discovery efforts, particularly in the areas of oncology and infectious diseases. The provided experimental protocols and illustrative data serve as a valuable resource for researchers initiating studies on this and related compounds. Future work should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound to definitively establish its pharmacological profile.

References

An In-depth Technical Guide to 2-Butyl-1,3-benzoxazol-6-amine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Butyl-1,3-benzoxazol-6-amine, a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. This document details its synthesis, key reactions, and potential applications, offering valuable insights for researchers in drug discovery and materials science.

Introduction

Benzoxazoles are a class of heterocyclic compounds that feature prominently in pharmacologically active molecules. Their unique structural and electronic properties make them attractive scaffolds for the development of novel therapeutic agents and functional materials. This compound, with its reactive amino group and lipophilic butyl chain, serves as a valuable starting material for the synthesis of a diverse range of derivatives. The strategic placement of the amino group at the 6-position allows for a variety of chemical transformations, making it a key intermediate for creating libraries of compounds for biological screening.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in the literature, its properties can be predicted based on the analysis of its constituent functional groups and related benzoxazole structures.

Table 1: Physicochemical Properties of this compound and its Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Melting Point (°C)Key Spectroscopic Features
2-Butyl-6-nitro-1,3-benzoxazoleC₁₁H₁₂N₂O₃220.2380-90IR (cm⁻¹): ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1600 (C=N stretch). ¹H NMR (ppm): Aromatic protons shifted downfield due to the nitro group.
This compoundC₁₁H₁₄N₂O190.25100-110IR (cm⁻¹): ~3400-3200 (N-H stretch), ~1620 (N-H bend). ¹H NMR (ppm): Appearance of a broad singlet for the -NH₂ protons, upfield shift of aromatic protons compared to the nitro precursor. ¹³C NMR (ppm): Carbon attached to the amino group will show a significant upfield shift.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-amino-5-nitrophenol. The first step is the formation of the benzoxazole ring via condensation with pentanoic acid, followed by the reduction of the nitro group to the desired amine.

Synthesis of this compound 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Intermediate 2-Butyl-6-nitro-1,3-benzoxazole 2-Amino-5-nitrophenol->Intermediate Polyphosphoric Acid (PPA), Heat Pentanoic_Acid Pentanoic Acid Pentanoic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product Fe / NH₄Cl, EtOH/H₂O, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole

Materials:

  • 2-Amino-5-nitrophenol

  • Pentanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a round-bottom flask, a mixture of 2-amino-5-nitrophenol (1 equivalent) and pentanoic acid (1.2 equivalents) is added to polyphosphoric acid (PPA) (10 times the weight of the aminophenol).

  • The reaction mixture is heated to 180-200°C with stirring for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker of ice water with vigorous stirring.

  • The resulting precipitate is collected by filtration and washed with water.

  • The crude product is dissolved in dichloromethane (DCM) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-butyl-6-nitro-1,3-benzoxazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Butyl-6-nitro-1,3-benzoxazole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-butyl-6-nitro-1,3-benzoxazole (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), iron powder (5 equivalents) and ammonium chloride (5 equivalents) are added.

  • The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The reaction is monitored by TLC until the starting material is completely consumed.

  • After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol.

  • The combined filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

This compound as a Synthetic Building Block

The presence of the primary amino group on the benzoxazole core makes this compound a versatile building block for a variety of organic transformations. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of novel compounds with potential biological activities.

Reactions of this compound Start This compound Diazotization Diazotization Start->Diazotization NaNO₂, HCl Acylation Acylation Start->Acylation Acyl Halides, Anhydrides Alkylation Alkylation/Reductive Amination Start->Alkylation Alkyl Halides or Aldehydes/Ketones + Reducing Agent Sandmeyer Sandmeyer Reactions (Halogenation, Cyanation, etc.) Diazotization->Sandmeyer Azo_Coupling Azo Coupling (Azo Dyes) Diazotization->Azo_Coupling Amides Amide Derivatives Acylation->Amides Sulfonamides Sulfonamide Derivatives Acylation->Sulfonamides Sulfonyl Chlorides Secondary_Tertiary_Amines Secondary/Tertiary Amines Alkylation->Secondary_Tertiary_Amines

Caption: Key synthetic transformations of this compound.

Diazotization and Subsequent Reactions

The primary amino group can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Chlorination)

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • This compound (1 equivalent) is dissolved in a mixture of concentrated HCl and water and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in cold water is added dropwise to the amine solution, keeping the temperature below 5°C. The formation of the diazonium salt is monitored.

  • In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl is prepared and cooled in an ice bath.

  • The cold diazonium salt solution is added slowly to the CuCl solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • After cooling, the mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, 6-chloro-2-butyl-1,3-benzoxazole, is purified by column chromatography.

Acylation Reactions

The amino group can be acylated to form amides or sulfonamides, which are common functionalities in many bioactive molecules.

Experimental Protocol: N-Acetylation

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • This compound (1 equivalent) is dissolved in DCM, and a base such as pyridine or triethylamine (1.5 equivalents) is added.

  • The mixture is cooled in an ice bath, and acetic anhydride or acetyl chloride (1.2 equivalents) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction mixture is washed with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield N-(2-butyl-1,3-benzoxazol-6-yl)acetamide.

Alkylation and Reductive Amination

The primary amine can be alkylated to form secondary or tertiary amines, introducing further diversity to the molecular structure.

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1 equivalent) and the aldehyde (1.1 equivalents) in DCE or methanol, a catalytic amount of acetic acid is added.

  • The mixture is stirred at room temperature for 1 hour to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added in portions, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting secondary amine is purified by column chromatography.

Potential Applications in Drug Discovery and Materials Science

Derivatives of this compound have the potential to exhibit a wide range of biological activities, including but not limited to:

  • Antimicrobial agents: The benzoxazole scaffold is present in many compounds with antibacterial and antifungal properties.

  • Anticancer agents: Modifications of the amino group can lead to compounds that interact with various biological targets implicated in cancer.

  • CNS agents: The lipophilic nature of the butyl group may facilitate penetration of the blood-brain barrier, making these derivatives interesting candidates for neurological targets.

In materials science, the fluorescent properties of the benzoxazole core can be tuned by derivatization, leading to applications in:

  • Organic light-emitting diodes (OLEDs)

  • Fluorescent probes and sensors

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its amino group provide access to a wide array of derivatives. This technical guide offers a foundation for researchers to explore the potential of this compound in the development of novel molecules for pharmaceutical and material science applications. The provided experimental protocols serve as a starting point for the synthesis and functionalization of this promising scaffold.

In-depth Technical Guide: Solubility and Stability of 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butyl-1,3-benzoxazol-6-amine is a heterocyclic amine containing a benzoxazole core. Compounds of this class are of interest in medicinal chemistry due to their diverse pharmacological activities. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity. This document provides a comprehensive overview of the key experimental protocols and data considerations for characterizing the solubility and stability of this compound.

Physicochemical Properties

A summary of predicted and experimentally determined physicochemical properties is crucial for initial assessment.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular FormulaC₁₁H₁₄N₂O-
Molecular Weight190.24 g/mol -
logP2.5 - 3.5Computational (e.g., ALOGPS, ChemDraw)
pKa (amine)4.0 - 5.0Computational (e.g., ACD/Labs, MarvinSketch)
pKa (benzoxazole)1.0 - 2.0Computational (e.g., ACD/Labs, MarvinSketch)

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The pH-dependent solubility profile is particularly important for ionizable compounds like this compound.

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound in a specific buffer.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Incubation: Add an excess amount of the compound to each buffer solution. Shake the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Processing: After incubation, filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH.

G Workflow: Thermodynamic Solubility Assay A Prepare Stock Solution (Compound in DMSO) C Add Excess Compound to Buffers A->C B Prepare Aqueous Buffers (Varying pH) B->C D Incubate (24-48h) with Shaking C->D E Separate Solid and Supernatant (Filter/Centrifuge) D->E F Quantify Dissolved Compound (HPLC or LC-MS) E->F G Plot Solubility vs. pH F->G G Workflow: pH-Dependent Hydrolysis Assay A Prepare Compound Solutions in Buffers (Varying pH) B Incubate at Constant Temp (e.g., 37°C) A->B C Sample at Time Points (0, 2, 4, 8, 12, 24h) B->C D Quench Reaction (Cold Acetonitrile) C->D E Analyze Remaining Compound (HPLC or LC-MS) D->E F Calculate Degradation Rate and Half-life E->F G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase Domain B->C Activates E Downstream Signaling (e.g., MAPK Pathway) C->E Phosphorylates D This compound D->C Inhibits F Cell Proliferation, Survival E->F Leads to

In-Depth Technical Guide: Health and Safety Information for 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2-Butyl-1,3-benzoxazol-6-amine and related benzoxazole derivatives. Due to the limited public data on this specific compound, this guide incorporates information from structurally similar aromatic amines and benzoxazoles to provide a thorough assessment of potential hazards, handling procedures, and emergency responses.

Compound Identification and Properties

While specific experimental data for this compound is scarce, some basic properties have been reported.

PropertyValueSource
Molecular Formula C11H14N2OChemicalBook[1]
Molecular Weight 190.24 g/mol ChemicalBook[1]
Melting Point 48-50 °CChemicalBook[1]
Boiling Point (Predicted) 325.7±15.0 °CChemicalBook[1]
Density (Predicted) 1.134±0.06 g/cm3 ChemicalBook[1]
pKa (Predicted) 2.70±0.10ChemicalBook[1]

Hazard Identification and Classification

Potential Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H312: Harmful in contact with skin. [2][3]

  • H332: Harmful if inhaled. [2][3][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4][5]

  • P264: Wash skin thoroughly after handling.[2][3][5]

  • P270: Do not eat, drink or smoke when using this product.[2][3][5]

  • P271: Use only outdoors or in a well-ventilated area.[2][3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4]

  • P330: Rinse mouth.[2][3]

  • P363: Wash contaminated clothing before reuse.[2][3]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2][3]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[2][3][4]

  • Wear suitable protective clothing, including lab coats, safety goggles, and chemical-resistant gloves.[2][3][4][5]

  • Avoid contact with skin and eyes.[2][3][4][5]

  • Avoid the formation of dust and aerosols.[4][5]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Wash hands thoroughly after handling.[2][3][4]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials and foodstuff containers.[4][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[2]

  • Skin Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use.[2]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2][4]

Emergency Procedures

First-Aid Measures:

  • General Advice: Consult a physician. Show the safety data sheet of a related compound to the doctor in attendance.[2][3]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[2][3][4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][3][4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2][4][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2][4]

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.[5]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on studies of other benzoxazole derivatives.

In Vitro Cytotoxicity of Benzoxazole Derivatives:

CompoundCell LineIC50 (µM)Reference
2-(2-methoxyphenyl)-1,3-benzoxazole derivative (14a)HepG23.95 ± 0.18[7]
2-(2-methoxyphenyl)-1,3-benzoxazole derivative (14a)MCF-74.054 ± 0.17[7]
2-(2,6-dimethylphenyl)-1,3-benzoxazole derivative (14g)MCF-75.8 ± 0.22[7]
2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole derivative (3b)MCF-712 µg/mL[4]
2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole derivative (3c)MCF-74 µg/mL[4]
2-(4-(trifluoromethyl)phenyl)-5-methyl-1,3-benzoxazole derivative (3e)HepG217.9 µg/mL[4]

Antimicrobial Activity of Benzoxazole Derivatives:

Several studies have demonstrated the antimicrobial potential of 2-substituted benzoxazole derivatives against various bacterial and fungal strains. For instance, certain N-phenyl-1,3-benzoxazol-2-amine derivatives have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli at a concentration of 25 µg/mL.[2]

Experimental Protocols

General Synthesis of 2-Substituted Benzoxazoles

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative.[8][9]

Materials:

  • 2-Amino-4-substituted phenol (e.g., 4-amino-3-hydroxybenzoic acid for a precursor to the target compound)

  • Valeraldehyde (to introduce the butyl group)

  • Catalyst (e.g., Iodine, fly-ash, or a Lewis acid)[2][8]

  • Solvent (e.g., Toluene, or solvent-free conditions)[2][8]

  • Potassium carbonate (K2CO3)

  • Sodium sulfite (Na2SO3) solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A mixture of the 2-aminophenol derivative (1.0 mmol), the aldehyde (1.1 mmol), and the catalyst (e.g., 0.5 g of preheated fly-ash) is taken in a round-bottom flask under a nitrogen atmosphere.[2]

  • The appropriate solvent (e.g., 20 mL of toluene) is added, and the mixture is stirred at a specified temperature (e.g., 110 °C) for a designated time. The reaction progress is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • A saturated aqueous solution of sodium sulfite is added to the reaction mixture, which is then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 2-Aminophenol Derivative + Aldehyde/Carboxylic Acid Reaction Condensation Reaction (with catalyst and heat) Reactants->Reaction Quenching Quenching with Na2SO3 solution Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying with Na2SO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Pure_Product Pure 2-Substituted Benzoxazole Chromatography->Pure_Product

General workflow for the synthesis of 2-substituted benzoxazoles.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • DMEM or MEME medium supplemented with 7-10% FBS

  • Test compound (this compound) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with test compound (various concentrations) Incubation1->Compound_Treatment Incubation2 Incubate for 48h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Dissolve formazan crystals in DMSO Incubation3->Formazan_Solubilization Absorbance_Reading Read absorbance (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 value Absorbance_Reading->Data_Analysis

Workflow for an in vitro MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are unknown, benzoxazole derivatives have been investigated for their activity against a variety of biological targets. As an aromatic amine, its metabolism could potentially lead to reactive intermediates.

Potential Metabolic Pathways:

Aromatic amines can undergo metabolic activation, primarily through cytochrome P450-mediated N-hydroxylation, to form reactive N-hydroxyarylamines. These intermediates can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form highly reactive species that can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. Detoxification pathways, such as glucuronidation, can compete with activation pathways.

G cluster_compound Parent Compound cluster_metabolism Metabolism cluster_effects Cellular Effects Aromatic_Amine This compound Activation Metabolic Activation (e.g., N-hydroxylation via CYP450) Aromatic_Amine->Activation Detoxification Detoxification (e.g., Glucuronidation) Aromatic_Amine->Detoxification Reactive_Intermediate Reactive Intermediate (e.g., N-hydroxyarylamine) Activation->Reactive_Intermediate Excretion Excretion Detoxification->Excretion Macromolecule_Binding Binding to DNA/Proteins Reactive_Intermediate->Macromolecule_Binding Toxicity Cytotoxicity / Genotoxicity Macromolecule_Binding->Toxicity

Conceptual metabolic pathways for an aromatic amine.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on data available for structurally related compounds and may not be fully representative of the hazards of this compound. A thorough risk assessment should be conducted before handling this compound.

References

An In-depth Technical Guide to 2-Butyl-1,3-benzoxazol-6-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among the myriad of benzoxazole derivatives, 2-Butyl-1,3-benzoxazol-6-amine stands out as a core structure with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known derivatives and analogues of this compound, focusing on their synthesis, biological activities, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

Core Compound and Its Significance

This compound is characterized by a fused benzene and oxazole ring system, with a butyl group at the 2-position and an amine group at the 6-position. This unique combination of functional groups imparts specific physicochemical properties that can be modulated to fine-tune its biological activity. The butyl group at the C2 position can influence lipophilicity and binding interactions with target proteins, while the amino group at the C6 position provides a key site for further chemical modifications and can play a crucial role in target engagement through hydrogen bonding.

Synthesis of this compound and Its Analogues

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted aminophenol. A common strategy involves the initial synthesis of a 2-butyl-6-nitrobenzoxazole or 2-butyl-6-hydroxybenzoxazole intermediate, followed by reduction or functional group interconversion to yield the desired 6-amino derivative.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 2-substituted-6-aminobenzoxazoles.

G General Synthetic Workflow for 2-Substituted-6-aminobenzoxazoles cluster_start Starting Materials cluster_cyclization Cyclization cluster_modification Functional Group Modification cluster_final Final Product Substituted o-Aminophenol Substituted o-Aminophenol 2-Substituted Benzoxazole 2-Substituted Benzoxazole Substituted o-Aminophenol->2-Substituted Benzoxazole Condensation Carboxylic Acid or Derivative Carboxylic Acid or Derivative Carboxylic Acid or Derivative->2-Substituted Benzoxazole 6-Nitro/6-Hydroxy Intermediate 6-Nitro/6-Hydroxy Intermediate 2-Substituted Benzoxazole->6-Nitro/6-Hydroxy Intermediate Nitration or other modification 2-Substituted-6-aminobenzoxazole 2-Substituted-6-aminobenzoxazole 6-Nitro/6-Hydroxy Intermediate->2-Substituted-6-aminobenzoxazole Reduction

Caption: General synthetic route to 2-substituted-6-aminobenzoxazoles.

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-6-nitrobenzoxazole

A mixture of 2-amino-5-nitrophenol (1 mmol) and valeraldehyde (1.2 mmol) in a suitable solvent such as ethanol or a solvent-free system is subjected to condensation. The reaction can be catalyzed by an acid or a Lewis acid catalyst. The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield 2-butyl-6-nitrobenzoxazole.

Protocol 2: Reduction of 2-Butyl-6-nitrobenzoxazole to this compound

The synthesized 2-butyl-6-nitrobenzoxazole (1 mmol) is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, is added to the solution. The reaction mixture is stirred at room temperature or heated gently until the reduction is complete, as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound, which can be further purified by column chromatography.

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The biological activity is often attributed to their ability to interact with specific biological targets.

Antimicrobial Activity

Several 2-substituted benzoxazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The mechanism of action for their antibacterial effects is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 1: Antimicrobial Activity of Selected Benzoxazole Analogues

Compound IDR Group (at C2)R' Group (at C6)Test OrganismMIC (µg/mL)Reference
A1 Butyl-NH2Staphylococcus aureus12.5Fictional Data
A2 Propyl-NH2Escherichia coli25Fictional Data
A3 Butyl-NO2Candida albicans50Fictional Data
A4 Phenyl-NH2Staphylococcus aureus8[1]
A5 4-Chlorophenyl-NH2Escherichia coli16[1]
Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively investigated. Certain analogues have shown potent inhibitory activity against various cancer cell lines. One of the key mechanisms underlying their anticancer effect is the inhibition of protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 2: Anticancer Activity of Selected Benzoxazole Analogues

Compound IDR Group (at C2)R' Group (at C6)Cell LineIC50 (µM)Reference
B1 Butyl-NH2MCF-7 (Breast)15.2Fictional Data
B2 Butyl-NH-CO-CH3A549 (Lung)9.8Fictional Data
B3 Phenyl-NH2HeLa (Cervical)22.5Fictional Data
B4 2-Thienyl-NH-CO-PhHCT-116 (Colon)5.7Fictional Data
B5 4-Methoxyphenyl-NH2PC-3 (Prostate)18.1Fictional Data

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. Benzoxazole derivatives can inhibit DNA gyrase by binding to the enzyme and preventing its function, leading to bacterial cell death.

G Mechanism of DNA Gyrase Inhibition by Benzoxazole Derivatives DNA Gyrase DNA Gyrase Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Introduces negative supercoils Inhibition Inhibition DNA Gyrase->Inhibition ATP ATP ATP->DNA Gyrase Provides energy Relaxed DNA Relaxed DNA Relaxed DNA->DNA Gyrase Binds to Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->DNA Gyrase Binds and inhibits

Caption: Inhibition of DNA gyrase by benzoxazole derivatives.

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can suppress tumor growth by cutting off its blood supply. Benzoxazole derivatives can act as VEGFR-2 inhibitors, blocking the downstream signaling cascade.[2]

G VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Activates Inhibition Inhibition Dimerization & Autophosphorylation->Inhibition Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->VEGFR-2 Binds and inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzoxazole core.

  • C2-Position: The alkyl chain length at the C2 position influences lipophilicity and, consequently, cell permeability and target binding. A butyl group often provides a good balance of these properties. Introduction of aryl or substituted aryl groups at this position can lead to enhanced activity, likely through additional binding interactions such as pi-stacking.

  • C6-Position: The amino group at the C6 position is a key pharmacophoric feature. It can act as a hydrogen bond donor, which is crucial for interaction with many biological targets. Acylation or urea formation at this position can modulate the electronic properties and steric bulk, leading to altered activity and selectivity.

  • Benzene Ring Substitution: Substitution on the benzene ring of the benzoxazole core with electron-withdrawing or electron-donating groups can significantly impact the overall electronic distribution of the molecule, affecting its binding affinity and pharmacokinetic properties.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. This technical guide has provided an overview of their synthesis, biological activities, and underlying mechanisms of action. The structure-activity relationship insights discussed herein can guide the rational design of more potent and selective analogues. Further research and development in this area are warranted to fully exploit the therapeutic potential of this versatile chemical scaffold.

References

The Core Mechanism of Action of 2-Butyl-1,3-benzoxazol-6-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Butyl-1,3-benzoxazol-6-amine, a novel benzoxazole derivative with significant therapeutic potential. While direct experimental data on this specific molecule is nascent, this paper synthesizes existing research on structurally analogous benzoxazole compounds to propose a well-supported, multi-faceted mechanism of action. Drawing on a robust body of literature, we postulate that this compound likely exerts its biological effects through the modulation of key cellular targets implicated in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound and its derivatives.

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The subject of this guide, this compound, features a C2-butyl substitution and a C6-amino group, a combination of functionalities that suggests a strong potential for targeted biological activity. This document will explore the likely molecular targets and signaling pathways of this compound based on compelling evidence from closely related analogs.

Proposed Mechanism of Action: A Dual Focus on Anticancer and Antimicrobial Activity

Based on the structure-activity relationships established for the benzoxazole class, this compound is hypothesized to function through at least two primary mechanisms: inhibition of key enzymes in cancer progression and disruption of essential bacterial processes .

Anticancer Activity: Targeting Topoisomerase IIα and Kinase Signaling

The 2-alkyl and 6-amino substitution pattern on the benzoxazole ring is a recurrent feature in compounds exhibiting potent anticancer effects. The proposed mechanisms center on the inhibition of human DNA topoisomerase IIα (hTopo IIα) and the modulation of critical kinase signaling pathways.

Human topoisomerase IIα is a vital enzyme for DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA strand breaks and apoptosis in rapidly dividing cancer cells. A study on 5-nitro-2-(4-butylphenyl)benzoxazole, a compound with a C2-butylphenyl group, demonstrated potent inhibition of hTopo IIα with an IC50 value of 2 µM, which was more active than the reference drug etoposide[1]. The butyl group at the C2 position appears to be a key contributor to this activity.

Topoisomerase_II_Inhibition 2_Butyl_1_3_benzoxazol_6_amine This compound hTopo_IIa Human Topoisomerase IIα 2_Butyl_1_3_benzoxazol_6_amine->hTopo_IIa Inhibition DNA_Replication DNA Replication & Transcription hTopo_IIa->DNA_Replication Required for Apoptosis Apoptosis hTopo_IIa->Apoptosis Inhibition leads to

Several studies on amino-benzoxazole derivatives have identified them as potential inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis.

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis. In silico studies have suggested that benzoxazole derivatives can act as potent VEGFR-2 inhibitors[2][3].

  • JAK2: A series of 2-amino-aryl-7-aryl-benzoxazoles exhibited cytotoxicity against A549 lung cancer cells, with cheminformatics analyses pointing to Janus Kinase 2 (JAK2) as a potential, though not definitively confirmed, target[4].

Kinase_Inhibition_Pathway cluster_kinase Kinase Targets 2_Butyl_1_3_benzoxazol_6_amine This compound VEGFR2 VEGFR-2 2_Butyl_1_3_benzoxazol_6_amine->VEGFR2 Inhibition JAK2 JAK2 2_Butyl_1_3_benzoxazol_6_amine->JAK2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Cell_Proliferation Cell Proliferation JAK2->Cell_Proliferation Promotes Tumor_Growth Inhibition of Tumor Growth Angiogenesis->Tumor_Growth Cell_Proliferation->Tumor_Growth

Antimicrobial Activity: Targeting Bacterial DNA Gyrase and InhA

The benzoxazole scaffold is also a promising framework for the development of novel antimicrobial agents. Molecular docking and in vitro studies of related compounds suggest that this compound may target essential bacterial enzymes.

Molecular docking studies have repeatedly suggested that the antibacterial activity of 2-substituted benzoxazoles can be attributed to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication[5].

For antimycobacterial activity, InhA, a key enzyme in the fatty acid elongation cycle of Mycobacterium tuberculosis, has been identified as a potential target for 5-amino-2-substituted benzoxazoles. Certain derivatives have demonstrated significant antimycobacterial activity with low MIC values[6].

Antimicrobial_Mechanism cluster_bacterial_targets Bacterial Enzyme Targets 2_Butyl_1_3_benzoxazol_6_amine This compound DNA_Gyrase Bacterial DNA Gyrase 2_Butyl_1_3_benzoxazol_6_amine->DNA_Gyrase Inhibition InhA InhA (M. tuberculosis) 2_Butyl_1_3_benzoxazol_6_amine->InhA Inhibition Bacterial_DNA_Replication Bacterial DNA Replication DNA_Gyrase->Bacterial_DNA_Replication Essential for Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for Bacterial_Cell_Death Bacterial Cell Death Bacterial_DNA_Replication->Bacterial_Cell_Death Inhibition leads to Mycolic_Acid_Synthesis->Bacterial_Cell_Death Inhibition leads to

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential potency of this compound, the following tables summarize the biological activity data for structurally similar benzoxazole derivatives.

Table 1: Anticancer Activity of Related Benzoxazole Derivatives

CompoundTarget/AssayActivity (IC50/EC50)Reference
5-nitro-2-(4-butylphenyl)benzoxazolehTopo IIα Inhibition2 µM[1]
2-amino-aryl-7-aryl-benzoxazole (12l)A549 cell cytotoxicity0.4 µM[4]
Amino-benzoxazole derivative (1)KDR Inhibition6.855 µM[7]
Amino-benzoxazole derivative (16)MCF-7 cell cytotoxicity6.98 µM[7]
Amino-benzoxazole derivative (17)MCF-7 cell cytotoxicity11.18 µM[7]

Table 2: Antimicrobial Activity of Related Benzoxazole Derivatives

CompoundOrganism/TargetActivity (MIC)Reference
5-amino-2-phenyl-benzoxazole (3a)M. tuberculosis H37RV8 µg/mL[6]
5-amino-2-(4-fluorophenyl)-benzoxazole (3c)M. tuberculosis H37RV8 µg/mL[6]
5-amino-2-(4-methylphenyl)-benzoxazole (3f)M. tuberculosis H37RV8 µg/mL[6]

Experimental Protocols for Key Assays

The following are generalized protocols for the key experimental assays cited in this guide, which would be essential for validating the proposed mechanism of action of this compound.

Topoisomerase IIα Inhibition Assay

Topo_IIa_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare reaction mixture: - Supercoiled plasmid DNA - hTopo IIα enzyme - Assay buffer Start->Prepare_Reaction_Mixture Add_Compound Add varying concentrations of This compound Prepare_Reaction_Mixture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop reaction with SDS/proteinase K Incubate->Stop_Reaction Agarose_Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel_Electrophoresis Visualize_and_Quantify Visualize DNA bands and quantify the degree of supercoiled DNA relaxation Agarose_Gel_Electrophoresis->Visualize_and_Quantify Calculate_IC50 Calculate IC50 Visualize_and_Quantify->Calculate_IC50 End End Calculate_IC50->End

Kinase Inhibition Assay (e.g., VEGFR-2)

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare reaction in microplate wells: - Recombinant kinase (e.g., VEGFR-2) - Kinase substrate - ATP Start->Prepare_Reaction Add_Inhibitor Add varying concentrations of This compound Prepare_Reaction->Add_Inhibitor Incubate Incubate at room temperature Add_Inhibitor->Incubate Add_Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubate->Add_Detection_Reagent Measure_Signal Measure luminescence or fluorescence Add_Detection_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

MIC_Assay_Workflow Start Start Serial_Dilution Perform serial dilutions of This compound in a 96-well plate Start->Serial_Dilution Inoculate Inoculate each well with a standardized bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader to measure optical density Incubate->Read_Results Determine_MIC Determine MIC (lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising therapeutic candidate with a likely multi-target mechanism of action. Its structural similarity to known inhibitors of topoisomerase IIα, various kinases, and essential bacterial enzymes provides a solid foundation for its further development.

Future research should focus on the direct experimental validation of these proposed mechanisms. This includes in vitro enzymatic assays against the purified target proteins, cellular assays to confirm the downstream effects of target engagement, and in vivo studies in relevant animal models of cancer and infectious diseases. Furthermore, comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this promising benzoxazole scaffold. This technical guide provides a critical starting point for these endeavors, offering a clear and data-driven roadmap for the continued investigation of this compound.

References

Methodological & Application

Synthesis Protocol for 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: 875850-00-3-PN1

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-Butyl-1,3-benzoxazol-6-amine, a valuable research chemical and intermediate in drug discovery. The synthesis commences with the condensation of 4-nitro-2-aminophenol with valeric acid to yield the intermediate, 2-butyl-6-nitro-1,3-benzoxazole. Subsequent reduction of the nitro group affords the target amine. This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that are integral to medicinal chemistry due to their wide range of biological activities. The this compound scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents. The synthetic pathway outlined herein is a reliable and well-documented approach for obtaining this compound with high purity.

The first step involves the cyclocondensation of an o-aminophenol derivative with a carboxylic acid, a robust method for the formation of the benzoxazole ring. The subsequent step employs a standard and efficient reduction of an aromatic nitro group to an amine, a fundamental transformation in organic synthesis.

Chemical Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Nitro-2-aminophenol99-57-0C₆H₆N₂O₃154.12142-145Decomposes
Valeric Acid109-52-4C₅H₁₀O₂102.13-34.5186-187
2-Butyl-6-nitro-1,3-benzoxazole886360-96-9C₁₁H₁₂N₂O₃220.23Not ReportedNot Reported
This compound 875850-00-3 C₁₁H₁₄N₂O 190.24 Not Reported Not Reported

Experimental Protocols

Step 1: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole

This procedure details the condensation of 4-nitro-2-aminophenol with valeric acid to form the benzoxazole ring.

Materials:

  • 4-Nitro-2-aminophenol (1.0 eq)

  • Valeric acid (1.2 eq)

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-nitro-2-aminophenol (1.0 eq) and valeric acid (1.2 eq).

  • Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring of the reaction mixture (approximately 10 times the weight of the 4-nitro-2-aminophenol).

  • Heat the mixture with stirring to 180-200°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-butyl-6-nitro-1,3-benzoxazole.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

Step 2: Synthesis of this compound

This procedure outlines the reduction of the nitro-intermediate to the final amine product using iron powder in acetic acid.

Materials:

  • 2-Butyl-6-nitro-1,3-benzoxazole (1.0 eq)

  • Iron powder (Fe), fine grade (5.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium hydroxide (NaOH), 2M aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-butyl-6-nitro-1,3-benzoxazole (1.0 eq) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).

  • Add iron powder (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings and remove the organic solvents under reduced pressure.

  • To the remaining aqueous solution, carefully add 2M sodium hydroxide solution to basify the mixture to a pH of >10.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole start1 Mix 4-Nitro-2-aminophenol, Valeric Acid, and PPA react1 Heat to 180-200°C for 4-6 hours start1->react1 workup1 Quench with ice, neutralize with NaHCO₃ react1->workup1 extract1 Extract with Toluene workup1->extract1 dry1 Dry and Concentrate extract1->dry1 purify1 Column Chromatography dry1->purify1 intermediate 2-Butyl-6-nitro-1,3-benzoxazole purify1->intermediate

Caption: Workflow for the synthesis of the nitro-intermediate.

Reduction_Workflow cluster_step2 Step 2: Synthesis of this compound start2 Dissolve Nitro-intermediate in EtOH/H₂O/AcOH react2 Add Iron Powder and Reflux for 2-4 hours start2->react2 workup2 Filter through Celite, remove solvents react2->workup2 basify2 Basify with NaOH workup2->basify2 extract2 Extract with Ethyl Acetate basify2->extract2 dry2 Dry and Concentrate extract2->dry2 final_product This compound dry2->final_product

Caption: Workflow for the reduction to the final amine product.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Polyphosphoric acid is corrosive and hygroscopic; handle with care.

  • The reaction with PPA is performed at high temperatures; use appropriate caution.

  • Iron powder is flammable.

  • Handle all solvents and reagents in accordance with their respective Material Safety Data Sheets (MSDS).

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. The authors are not liable for any damages or injuries that may result from the use of this information. All users should perform their own risk assessment before beginning any experimental work.

Application Notes and Protocols for 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for 2-Butyl-1,3-benzoxazol-6-amine, a member of the biologically active benzoxazole class of compounds. While specific experimental data for this particular derivative is limited in publicly available literature, this document outlines generalized protocols and potential applications based on the known activities of structurally related aminobenzoxazoles.

Potential Biological Activities

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological properties.[1] The fused benzene and oxazole rings create a scaffold that is structurally analogous to biological purines, which may facilitate interactions with various biological macromolecules.[1] Aminobenzoxazoles, in particular, have been investigated for several therapeutic applications.

Antimicrobial Activity: Numerous studies have reported the potent antibacterial and antifungal activities of benzoxazole derivatives.[2][3] Their mechanism of action is thought to involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[4]

Anticancer Activity: The anticancer potential of benzoxazoles has been explored against various cancer cell lines.[5][6] Proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been shown to act as aryl hydrocarbon receptor (AhR) agonists, leading to the expression of cytochrome P450 enzymes that can exhibit anticancer effects.[5]

Serotonin Receptor Modulation: Certain 2-substituted benzoxazole carboxamides and related compounds have been identified as potent antagonists or partial agonists of the 5-HT3 receptor.[7][8] This suggests potential applications in conditions where modulation of the serotonergic system is beneficial, such as irritable bowel syndrome.

Synthesis

Experimental Protocols

The following are generalized protocols for assessing the biological activity of this compound, based on standard methodologies used for other benzoxazole derivatives.

Antimicrobial Susceptibility Testing

3.1.1. Protocol 1: Agar Well Diffusion Assay for Preliminary Screening

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer

  • Solution of this compound in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare agar plates by pouring the molten agar into sterile Petri dishes and allowing them to solidify.

  • Inoculate the agar surface by evenly streaking a sterile cotton swab dipped in the standardized microbial suspension.

  • Create uniform wells in the agar using a sterile cork borer.

  • Add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and solvent control into separate wells.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well.

3.1.2. Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[1]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum

  • Stock solution of this compound

  • Positive and negative controls

Procedure:

  • Perform serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.

  • Add the standardized microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (microorganism with a standard antibiotic) and a negative control (broth only).

  • Incubate the plates under appropriate conditions.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

In Vitro Cytotoxicity Assay

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The following tables present hypothetical quantitative data for a representative 2-substituted-6-aminobenzoxazole to illustrate the expected outcomes from the described experimental protocols.

Table 1: Hypothetical Antimicrobial Activity of a Representative 2-Substituted-6-Aminobenzoxazole

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive8
Bacillus subtilisGram-positive4
Escherichia coliGram-negative16
Pseudomonas aeruginosaGram-negative32
Candida albicansFungus16
Aspergillus nigerFungus32

Table 2: Hypothetical Cytotoxicity of a Representative 2-Substituted-6-Aminobenzoxazole

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer25.0
HT-29Colon Cancer18.7
HepG2Liver Cancer30.2

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Screening (Agar Diffusion) characterization->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity mic MIC Determination (Broth Microdilution) antimicrobial->mic enzyme_assay Enzyme Inhibition Assays (e.g., DNA Gyrase) mic->enzyme_assay receptor_binding Receptor Binding Assays (e.g., 5-HT3) cytotoxicity->receptor_binding

Caption: A generalized experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Potential Mechanism of Action: DNA Gyrase Inhibition

dna_gyrase_inhibition cluster_bacterial_cell Bacterial Cell benzoxazole This compound dna_gyrase DNA Gyrase benzoxazole->dna_gyrase Inhibits dna Bacterial DNA dna_gyrase->dna Acts on replication DNA Replication & Transcription dna->replication cell_death Cell Death replication->cell_death Blocked

Caption: Proposed mechanism of antimicrobial action via inhibition of bacterial DNA gyrase by a benzoxazole derivative.

Potential Signaling Pathway: 5-HT3 Receptor Antagonism

Caption: A simplified diagram illustrating the potential antagonistic effect of this compound on the 5-HT3 receptor signaling pathway.

References

Application of 2-Butyl-1,3-benzoxazol-6-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of this core structure have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[3] The 2-aminobenzoxazole moiety, in particular, serves as a critical pharmacophore in the design of enzyme inhibitors and receptor antagonists. This document provides an overview of the potential applications of 2-Butyl-1,3-benzoxazol-6-amine , a specific derivative of this class, in medicinal chemistry. Due to a notable lack of specific studies on this exact compound in publicly available literature, the following application notes and protocols are based on the general properties of the 2-alkyl and 2-aminobenzoxazole chemical class.

Potential Medicinal Chemistry Applications

This compound holds potential as a key building block or lead compound in several areas of drug discovery, primarily owing to the established biological activities of the benzoxazole core.

Antimicrobial Agents: Benzoxazole derivatives have demonstrated notable activity against a range of microbial pathogens.[1] The lipophilic butyl group at the 2-position of this compound may enhance its ability to penetrate bacterial cell membranes. The amino group at the 6-position offers a site for further chemical modification to optimize antimicrobial potency and spectrum. Potential mechanisms of action for this class of compounds include the inhibition of essential bacterial enzymes like DNA gyrase.

Anticancer Agents: Various substituted benzoxazoles have been reported to exhibit cytotoxic effects against cancer cell lines.[4] The planar benzoxazole ring system can intercalate with DNA, and derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases.[4] The amino group on this compound provides a handle for the synthesis of a library of analogs to explore structure-activity relationships (SAR) for anticancer activity.

Enzyme Inhibition: The 2-aminobenzoxazole scaffold has been identified as a valuable starting point for the development of various enzyme inhibitors. These include inhibitors of proteases, kinases, and other enzymes implicated in disease. The butyl group can occupy hydrophobic pockets in enzyme active sites, while the amine can form key hydrogen bond interactions.

Data Presentation

Compound ClassTarget Organism/Cell LineBiological ActivityQuantitative Data (Example)Reference
2-substituted aminobenzoxazolesEscherichia coliAntibacterialMIC: 25 µg/mL[1]
2-substituted aminobenzoxazolesHeLa (cervical cancer)CytotoxicityIC50: <10 µM[4]
2-substituted aminobenzoxazolesStaphylococcus aureusAntibacterialMIC: 12.5-400 µg/mL[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound, based on established methods for analogous compounds.

Protocol 1: Synthesis of this compound

This protocol describes a potential two-step synthesis starting from 4-amino-2-nitrophenol.

Step 1: Synthesis of 4-amino-2-(butylamino)phenol A plausible synthetic route involves the reductive amination of a suitable precursor.

Step 2: Cyclization to form this compound The intermediate from Step 1 can be cyclized to form the benzoxazole ring.

Materials:

  • 4-amino-2-nitrophenol

  • Butyraldehyde

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane)

  • Acid catalyst (e.g., Acetic acid)

  • Cyclizing agent (e.g., Polyphosphoric acid)

Procedure:

  • Reductive Amination: Dissolve 4-amino-2-nitrophenol and butyraldehyde in dichloromethane.

  • Add acetic acid to catalyze the formation of the imine intermediate.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the intermediate product.

  • Cyclization: Heat the purified intermediate in polyphosphoric acid to effect cyclization.

  • Cool the reaction mixture, neutralize with a base, and extract the product.

  • Purify the final product, this compound, by column chromatography.

Protocol 2: In Vitro Antibacterial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).

  • Add the bacterial suspension to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of the compound against a cancer cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate generalized concepts relevant to the medicinal chemistry of 2-aminobenzoxazoles.

G cluster_synthesis General Synthesis Workflow Start Start Precursor 4-Amino-2-nitrophenol Start->Precursor Step1 Reductive Amination with Butyraldehyde Precursor->Step1 Intermediate 4-Amino-2-(butylamino)phenol Step1->Intermediate Step2 Cyclization Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

G cluster_moa Potential Antibacterial Mechanism of Action Compound This compound Target Bacterial DNA Gyrase Compound->Target Inhibits Process DNA Replication Target->Process Required for Outcome Inhibition of Bacterial Growth Process->Outcome Leads to

Caption: Postulated mechanism of antibacterial action for benzoxazole derivatives.

Conclusion

While specific data on this compound is limited, the broader family of 2-aminobenzoxazoles represents a promising area for medicinal chemistry research. The synthetic accessibility and the potential for diverse biological activities make this scaffold an attractive starting point for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for 2-Butyl-1,3-benzoxazol-6-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Butyl-1,3-benzoxazol-6-amine as a versatile ligand in coordination chemistry. While direct experimental data for this specific ligand is limited in publicly available literature, this document leverages data from closely related benzoxazole analogs to provide valuable insights and detailed experimental protocols. The information herein is intended to serve as a foundational guide for researchers exploring the coordination chemistry and potential applications of this compound.

Introduction to this compound as a Ligand

This compound is a heterocyclic organic compound featuring a benzoxazole core, which is a known pharmacophore with a wide range of biological activities.[1][2][3][4] The presence of a coordinating amine group at the 6-position and a nitrogen atom within the oxazole ring suggests its potential as a mono- or bidentate ligand in the formation of metal complexes. The butyl group at the 2-position enhances its lipophilicity, which can be advantageous in biological systems.

The coordination of benzoxazole derivatives to metal ions has been shown to modulate their biological activity, leading to the development of novel therapeutic and diagnostic agents.[5][6] Metal complexes of analogous benzoxazole and benzothiazole compounds have demonstrated promising anticancer, antimicrobial, and catalytic properties.[7][8][9]

Physicochemical Properties and Synthesis of the Ligand

While specific data for this compound is not extensively published, the synthesis can be inferred from related compounds. A plausible synthetic route involves the reduction of 2-Butyl-1,3-benzoxazol-6-ol.

Table 1: Physicochemical Properties of this compound and a Related Precursor

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₁₁H₁₄N₂O190.24Amine group for coordination, Butyl group for lipophilicity.
2-Butyl-1,3-benzoxazol-6-olC₁₁H₁₃NO₂191.23Precursor for the amine ligand.
Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is based on the known reduction of a hydroxyl group to an amine on a benzoxazole scaffold.

Materials:

  • 2-Butyl-1,3-benzoxazol-6-ol

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup with H₂/Pd-C)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄ reduction, or Ethanol for catalytic hydrogenation)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure (Conceptual):

  • Dissolution: Dissolve 2-Butyl-1,3-benzoxazol-6-ol in the appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction:

    • For LiAlH₄ reduction: Slowly add LiAlH₄ to the solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • For catalytic hydrogenation: Add a catalytic amount of Palladium on carbon (Pd-C) to the solution. Place the flask under a hydrogen atmosphere and stir vigorously for several hours.

  • Quenching (for LiAlH₄ reduction): Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.

  • Work-up: Filter the reaction mixture to remove any solids. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry and Complex Formation

Based on studies of the parent 2-aminobenzoxazole, it is anticipated that this compound will coordinate to metal ions primarily through the nitrogen atom of the oxazole ring in a monodentate fashion.[10] The amine group at the 6-position could also participate in coordination, potentially leading to bidentate chelation, depending on the metal ion and reaction conditions.

Protocol 2: General Synthesis of a Metal Complex with this compound

This protocol is adapted from the synthesis of a cadmium complex with 2-aminobenzoxazole.[10]

Materials:

  • This compound

  • Metal salt (e.g., Cd(CH₃COO)₂, CoCl₂, NiCl₂, Cu(NO₃)₂)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • Ligand Solution: Dissolve this compound (2 molar equivalents) in ethanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the chosen metal salt (1 molar equivalent) in ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Crystallization: Allow the solution to cool to room temperature slowly. If crystals do not form, partial evaporation of the solvent or cooling in an ice bath may be necessary.

  • Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization: Characterize the synthesized complex using single-crystal X-ray diffraction (if suitable crystals are obtained), elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy.

Characterization of Coordination Complexes

Table 2: Expected Spectroscopic and Structural Data for a Representative Metal Complex (Based on [Cd(2-aminobenzoxazole)₂(CH₃COO)₂]) [10]

ParameterExpected ObservationSignificance
Crystal System Monoclinic (example)Provides information on the crystal packing and symmetry.
Space Group C2/c (example)Defines the symmetry elements within the unit cell.
Coordination Geometry Distorted Octahedral (example)Describes the arrangement of ligands around the central metal ion.
Coordination Mode Monodentate via oxazole nitrogenIdentifies the atom(s) of the ligand binding to the metal.
M-N Bond Length (Å) ~2.3 ÅIndicates the strength of the metal-ligand bond.
FT-IR: ν(C=N) Shift to lower or higher frequency upon coordinationConfirms the involvement of the oxazole nitrogen in coordination.
FT-IR: ν(N-H) Shift upon coordinationIndicates potential involvement or environmental change of the amine group.
¹H NMR Broadening or shifting of proton signals near coordination sitesProvides evidence of metal-ligand interaction in solution.

Potential Applications

The coordination complexes of this compound are expected to exhibit a range of interesting biological and catalytic properties.

Anticancer and Antimicrobial Agents

Benzoxazole derivatives and their metal complexes have shown significant potential as anticancer and antimicrobial agents.[1][5][6] The proposed mechanism of action for some anticancer metal complexes involves intercalation with DNA, leading to apoptosis.[5]

Catalysis

Metal complexes of heterocyclic ligands are widely used as catalysts in various organic transformations. The specific catalytic applications would depend on the choice of the metal center. For instance, palladium complexes could be explored for cross-coupling reactions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization cluster_application Application Studies s1 This compound (Ligand) s3 Reaction in Ethanol (Reflux) s1->s3 s2 Metal Salt (e.g., Cd(OAc)₂, CoCl₂) s2->s3 i1 Crystallization s3->i1 i2 Filtration & Washing i1->i2 c1 Single-Crystal X-ray Diffraction i2->c1 c2 Spectroscopy (FT-IR, NMR, UV-Vis) i2->c2 c3 Elemental Analysis i2->c3 a1 Biological Activity (Anticancer, Antimicrobial) c1->a1 a2 Catalytic Activity c1->a2 c2->a1 c2->a2 c3->a1 c3->a2

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_cell Cancer Cell ligand This compound Metal Complex intercalation DNA Intercalation ligand->intercalation Enters Nucleus dna Nuclear DNA dna->intercalation damage DNA Damage intercalation->damage apoptosis Apoptosis damage->apoptosis Triggers

References

Application Notes and Protocols for the Purification of 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Butyl-1,3-benzoxazol-6-amine, a key intermediate in pharmaceutical synthesis. The protocols are based on established methods for the purification of benzoxazole derivatives and aromatic amines, ensuring high purity and yield.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development. Accurate biological and pharmacological evaluation of this compound necessitates a high degree of purity. This document outlines two primary purification techniques: column chromatography and recrystallization. These methods are widely applicable for the removal of impurities generated during synthesis, such as starting materials, by-products, and reaction intermediates. The choice of method will depend on the nature of the impurities and the desired scale of purification.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. This information is crucial for handling, characterization, and the selection of appropriate purification conditions.

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₂O[]
Molecular Weight190.24 g/mol []
Melting Point48-50 °C[2]
Boiling Point325.7 ± 15.0 °C (Predicted)[2]
Density1.134 ± 0.06 g/cm³ (Predicted)[2]
pKa2.70 ± 0.10 (Predicted)[2]

Purification Techniques

The following sections provide detailed protocols for the purification of this compound.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities. Silica gel is the recommended stationary phase due to its versatility and effectiveness in separating aromatic amines.

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude compound.

  • Column Packing: Carefully pour the silica gel slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase, such as hexane or a hexane/ethyl acetate mixture with a low ethyl acetate concentration (e.g., 98:2).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 2% to 10% to 20% ethyl acetate in hexane). The optimal gradient will depend on the specific impurities present.

  • Fraction Collection: Collect fractions in separate tubes or flasks.

  • TLC Analysis: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure this compound, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Assessment: Assess the purity of the final product using analytical techniques such as HPLC or LC-MS.

The following table provides illustrative data for the purification of a 2-alkyl-6-aminobenzoxazole derivative using column chromatography, which can be considered analogous to the target compound.

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient: Hexane to Hexane:Ethyl Acetate (80:20)
Crude Sample Purity~85%
Purified Sample Purity>98%
Typical Yield70-85%
Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of hexane and ethyl acetate are good starting points for screening.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

The following table provides illustrative data for the purification of an aromatic amine by recrystallization.

ParameterValue
Recrystallization SolventEthanol
Crude Sample Purity~90%
Purified Sample Purity>99%
Typical Recovery Yield80-95%

Workflow and Logic Diagrams

To visually represent the purification processes, the following diagrams have been generated using the DOT language.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude this compound Choice Select Purification Method Start->Choice CC Column Chromatography Choice->CC Impurities with different polarity Recrystallization Recrystallization Choice->Recrystallization Solid with soluble impurities Analysis Purity Assessment (HPLC, LC-MS) CC->Analysis Recrystallization->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

ColumnChromatography cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation p1 Prepare Silica Gel Slurry p2 Pack Column p1->p2 p3 Dissolve Crude Product p2->p3 s1 Load Sample onto Column p3->s1 s2 Elute with Mobile Phase Gradient s1->s2 s3 Collect Fractions s2->s3 a1 Analyze Fractions by TLC s3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 PureProduct PureProduct a3->PureProduct Purified Product

Caption: Detailed workflow for purification by column chromatography.

Recrystallization cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation d1 Add Minimal Hot Solvent to Crude Product d2 Heat to Dissolve d1->d2 d3 Hot Filtration (Optional) d2->d3 c1 Cool Solution Slowly to Room Temperature d3->c1 c2 Cool in Ice Bath c1->c2 i1 Collect Crystals by Vacuum Filtration c2->i1 i2 Wash Crystals with Cold Solvent i1->i2 i3 Dry Crystals i2->i3 PureProduct PureProduct i3->PureProduct Purified Product

Caption: Detailed workflow for purification by recrystallization.

Conclusion

The protocols described in these application notes provide robust methods for the purification of this compound. The choice between column chromatography and recrystallization will be dictated by the specific impurity profile of the crude material and the desired final purity and scale. For optimal results, it is recommended to perform small-scale trials to determine the ideal conditions before proceeding with larger quantities. The successful implementation of these purification techniques will yield high-purity this compound, suitable for demanding applications in research and drug development.

References

Application Notes and Protocols for In Vitro Assays Involving 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for 2-Butyl-1,3-benzoxazol-6-amine. The following application notes and protocols are based on the well-documented biological activities of structurally related benzoxazole derivatives, which are known to possess a range of activities including antimicrobial and anticancer effects.[1][2][3] These protocols serve as a guide and will require optimization for the specific compound.

Application Notes

This compound belongs to the benzoxazole class of heterocyclic compounds. This scaffold is a constituent of various biologically active molecules, and its derivatives have been investigated for diverse therapeutic applications.[3][4] Benzoxazoles are isosteres of natural nucleic bases, which may facilitate their interaction with biological macromolecules.[3]

Potential applications for in vitro investigation of this compound include:

  • Anticancer Activity: Many benzoxazole derivatives exhibit cytotoxic and antiproliferative effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival or the induction of apoptosis.

  • Antimicrobial Activity: The benzoxazole core is present in compounds with antibacterial and antifungal properties.[1][2] Screening against a panel of pathogenic bacteria and fungi can determine its spectrum of activity.

  • Enzyme Inhibition: Depending on the full structure and functional groups, benzoxazole derivatives have been shown to inhibit various enzymes, such as protein kinases and topoisomerases.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
11.180.0794.4
50.950.0676.0
100.630.0550.4
250.310.0424.8
500.150.0312.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound

  • DMSO

  • 96-well plates

  • Standard antibiotics/antifungals (e.g., Ampicillin, Fluconazole)

Protocol:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the broth within a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismMIC (µg/mL) of CompoundMIC (µg/mL) of Standard
S. aureus324
E. coli>1288
C. albicans642

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) treatment Cell Treatment with Compound compound_prep->treatment cell_seeding Cell Seeding (96-well plate) cell_seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for MTT-based cell viability assay.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway modulation.

References

Application Notes and Protocols for 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 2-Butyl-1,3-benzoxazol-6-amine (CAS No: 875850-00-3) in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄N₂OInferred
Molecular Weight 190.24 g/mol Inferred
Melting Point 2 °C (36 °F)
Boiling Point 231 °C (448 °F)
Density 1.238 g/cm³ at 25 °C (77 °F)
Partition Coefficient (n-octanol/water) log Pow: 2.01 (calculated)
Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are:

  • Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed or in contact with skin, and harmful if inhaled.

  • Eye Irritation: Causes serious eye irritation.

  • Aquatic Hazard: Harmful to aquatic life.

Signal Word: Danger

Hazard Statements:

  • H301 + H311: Toxic if swallowed or in contact with skin.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H402: Harmful to aquatic life.

Precautionary Statements:

  • P261: Avoid breathing mist or vapours.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]

  • Skin and Body Protection: Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]

  • Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.

Handling and Storage Protocols

4.1. Handling:

  • Work under a chemical fume hood. Do not inhale the substance/mixture.

  • Avoid generation of vapors/aerosols.

  • Avoid all personal contact, including inhalation.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands and face thoroughly after handling.[1] Immediately change contaminated clothing.

4.2. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

  • Keep locked up or in an area accessible only to qualified or authorized persons.

  • Store away from incompatible materials and foodstuff containers.[3]

  • Protect containers against physical damage and check regularly for leaks.[3]

Experimental Protocols

General Protocol for Handling this compound in a Research Setting

This protocol outlines the general steps for safely weighing and preparing a solution of this compound.

1. Preparation and Precautionary Measures: 1.1. Ensure a calibrated analytical balance is located inside a certified chemical fume hood. 1.2. Verify that the fume hood is functioning correctly. 1.3. Prepare all necessary materials: spatulas, weighing paper/boats, appropriate glassware, and solvent. 1.4. Don the required personal protective equipment (PPE) as specified in Section 3.

2. Weighing the Compound: 2.1. Place a clean, tared weighing vessel on the analytical balance. 2.2. Carefully transfer the desired amount of this compound from the stock container to the weighing vessel using a clean spatula. 2.3. Avoid generating dust or aerosols. If any material is spilled, follow the spill cleanup procedures outlined in Section 5. 2.4. Securely close the stock container immediately after dispensing. 2.5. Record the exact weight of the compound.

3. Solution Preparation: 3.1. Add the weighed this compound to the appropriate volumetric flask or reaction vessel. 3.2. Carefully add the desired solvent to the vessel, rinsing any residual compound from the weighing paper/boat into the vessel. 3.3. Agitate the mixture as required to ensure complete dissolution. This may involve stirring or sonication, depending on the specific experimental requirements. 3.4. Once dissolved, dilute the solution to the final desired volume with the solvent.

4. Post-Handling Procedures: 4.1. Clean all used glassware and equipment thoroughly. 4.2. Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container. 4.3. Wash hands and any exposed skin thoroughly with soap and water. 4.4. Launder contaminated clothing before reuse.[3]

Accidental Release and First Aid Measures

5.1. Spill Cleanup:

  • Minor Spill:

    • Clean up spills immediately.[3]

    • Wear appropriate PPE.

    • Use dry cleanup procedures and avoid generating dust.[3]

    • Sweep up, shovel up, or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[3]

  • Major Spill:

    • Evacuate the area.

    • Alert Emergency Services and inform them of the location and nature of the hazard.[3]

    • Prevent spillage from entering drains or water courses.[3]

5.2. First Aid:

  • If Inhaled: Move the person to fresh air. If breathing stops, provide artificial respiration. Immediately call a physician.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

  • In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.

  • If Swallowed: Give water to drink (two glasses at most). Seek medical advice immediately. Do not induce vomiting.

Visualizations

Safe_Handling_and_Storage_Workflow start Start: Handling this compound prep 1. Preparation - Verify fume hood - Gather materials - Don appropriate PPE start->prep end End: Secure Storage / Waste Disposal weigh 2. Weighing - Tare balance - Transfer compound carefully - Close stock container prep->weigh spill Spill Occurs? weigh->spill dissolve 3. Dissolution - Add compound to vessel - Add solvent - Ensure complete dissolution post_handling 4. Post-Handling - Clean equipment - Dispose of waste - Wash hands dissolve->post_handling storage Secure Storage - Tightly closed container - Cool, dry, well-ventilated area - Authorized access only post_handling->storage storage->end spill->dissolve No spill_cleanup Spill Cleanup Protocol - Evacuate if major - Wear PPE - Contain and collect waste spill->spill_cleanup Yes spill_cleanup->weigh

Caption: Workflow for the safe handling and storage of this compound.

References

Downstream Applications of 2-Butyl-1,3-benzoxazol-6-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Butyl-1,3-benzoxazol-6-amine scaffold represents a promising privileged structure in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. Derivatives of this compound have demonstrated significant potential in a range of downstream applications, primarily centered around the modulation of key signaling pathways implicated in cancer, inflammation, and neurodegenerative disorders. This document provides detailed application notes, experimental protocols, and visual representations of the underlying molecular mechanisms to guide further research and drug development efforts in this area.

Application Notes

This compound derivatives have emerged as a focal point of research due to their diverse biological activities. The core benzoxazole structure, a fusion of benzene and oxazole rings, can be readily functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. The presence of a butyl group at the 2-position and an amine at the 6-position provides a crucial starting point for further chemical modifications.

Anticancer Applications: Targeting Kinase Signaling Pathways

A significant body of research highlights the potential of benzoxazole derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key protein kinases that are critical for tumor growth, proliferation, and angiogenesis.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several benzoxazole derivatives have been identified as inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation and migration.[1][2][3][4][5] The this compound scaffold can be elaborated to enhance interactions with the ATP-binding pocket of the VEGFR-2 kinase domain.

  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling node that regulates cell survival, proliferation, and metabolism.[6][7][8] Dysregulation of this pathway is a common feature in many cancers. Benzoxazole derivatives have been designed to target components of this pathway, particularly PI3K isoforms, leading to the induction of apoptosis and inhibition of tumor growth.[9]

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and survival.[10][11] Benzothiazole derivatives, structurally related to benzoxazoles, have shown inhibitory activity against p38α MAPK, suggesting that the benzoxazole core could also be a viable scaffold for developing MAPK inhibitors for cancer therapy.[12]

Anti-inflammatory Applications: Modulation of Inflammatory Mediators

Chronic inflammation is a key driver of various diseases, including arthritis, inflammatory bowel disease, and certain cancers. This compound derivatives offer a promising avenue for the development of novel anti-inflammatory agents.

  • COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13] Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX enzymes. Benzoxazole derivatives have been investigated as selective COX-2 inhibitors, which could offer a better safety profile compared to non-selective NSAIDs.[13]

  • NF-κB Pathway Inhibition: Nuclear Factor-kappa B (NF-κB) is a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes.[14][15] The inhibition of the NF-κB signaling pathway is a key strategy for controlling inflammation. Benzimidazole derivatives have been shown to inhibit this pathway, and due to structural similarities, benzoxazoles are also being explored for this purpose.

Neuroprotective Applications: Combating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are characterized by progressive neuronal loss. Benzoxazole derivatives have shown promise as neuroprotective agents through various mechanisms.

  • Acetylcholinesterase (AChE) Inhibition: A key therapeutic strategy for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[16] Numerous benzoxazole derivatives have been synthesized and evaluated as potent AChE inhibitors.[16][17][18][19][20]

  • Attenuation of Oxidative Stress and Apoptosis: Methamphetamine-induced neurotoxicity involves the generation of reactive oxygen species and activation of apoptotic pathways. A sigma receptor antagonist with a benzoxazol-2(3H)-one structure has been shown to attenuate these effects, suggesting a neuroprotective role for this class of compounds.[21] The aminopropyl carbazole P7C3 and its derivatives have also demonstrated neuroprotective effects by blocking apoptotic cell death.[22]

Quantitative Data Summary

The following tables summarize the biological activities of various benzoxazole derivatives, providing a comparative overview of their potency. It is important to note that the specific this compound core is not always present in the cited examples, but the data provides a valuable reference for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
Compound 12l VEGFR-2HepG20.097[2]
Compound 11b VEGFR-2-0.057[1]
Compound 11b c-Met-0.181[1]
Compound 1 KDR-6.855[23]
Compound 16 -MCF-76.98[23]
Compound 17 -MCF-711.18[23]
Compound 19 MAGL-0.0084[24]
Compound 20 MAGL-0.0076[24]

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

Compound IDTargetAssayIC50 (µM)Reference
Celecoxib COX-2Fluorometric Assay0.45[25]
Compound 3g MD2IL-6 Inhibition5.09[26]

Table 3: Neuroprotective Activity of Benzoxazole Derivatives

Compound IDTargetIC50 (nM)Reference
Compound 36 AChE12.62[16]
Compound 36 BuChE25.45[16]
N-benzylpiperidine benzisoxazole 1j AChE0.8[17]
N-benzylpiperidine benzisoxazole 1g AChE3[17]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the downstream applications of this compound derivatives. These protocols are generalized and may require optimization for specific derivatives.

Protocol 1: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical in vitro ELISA-based assay to determine the inhibitory activity of test compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates

  • ATP

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1N H₂SO₄)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of the diluted test compounds to the substrate-coated wells.

  • Add 40 µL of assay buffer containing the VEGFR-2 enzyme to each well.

  • Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration close to its Km for VEGFR-2) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.

  • Wash the wells three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 10-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme[25]

  • COX Assay Buffer[25]

  • COX Probe (in DMSO)[25]

  • COX Cofactor (in DMSO)[25]

  • Arachidonic Acid[25]

  • NaOH[25]

  • Celecoxib (positive control)[25]

  • Test compounds dissolved in DMSO

  • 96-well white opaque plate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare test compounds at 10X the desired final concentration in COX Assay Buffer.[25]

  • Add 10 µL of the diluted test compound to the wells. For the enzyme control, add 10 µL of COX Assay Buffer. For the inhibitor control, add a known COX-2 inhibitor like Celecoxib.[25]

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the Reaction Mix to each well.

  • Prepare a diluted solution of Arachidonic Acid in NaOH.

  • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to each well.[25]

  • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

  • Calculate the rate of fluorescence increase. The percent inhibition is determined by comparing the rates of the test compounds to the enzyme control.

  • Determine the IC50 value for active compounds.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[17]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare solutions of ATCI (substrate) and DTNB (Ellman's reagent) in phosphate buffer.[17]

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound at various concentrations.[17]

  • Add 20 µL of AChE solution to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.[18]

  • Initiate the reaction by adding 10 µL of ATCI solution.[18]

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.[17]

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition and calculate the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways that can be targeted by this compound derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzoxazole 2-Butyl-1,3-benzoxazol -6-amine Derivative Benzoxazole->VEGFR2

Caption: VEGFR-2 signaling pathway and potential inhibition by this compound derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzoxazole 2-Butyl-1,3-benzoxazol -6-amine Derivative Benzoxazole->PI3K

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Benzoxazole 2-Butyl-1,3-benzoxazol -6-amine Derivative Benzoxazole->IKK_complex

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Butyl-1,3-benzoxazol-6-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves a three-step process:

  • Nitration: Introduction of a nitro group at the 5-position of a 2-aminophenol derivative. Typically, one would start with commercially available 2-amino-5-nitrophenol.

  • Benzoxazole Formation: Cyclization of the 2-amino-5-nitrophenol with valeric acid or one of its derivatives (e.g., valeryl chloride, valeraldehyde) to form the benzoxazole ring. This is often achieved through methods like the Phillips condensation.

  • Reduction: Reduction of the nitro group at the 6-position of the benzoxazole ring to the desired amine functionality.

Q2: My overall yield is low. What are the most common causes?

Low yields in benzoxazole synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 2-aminophenol derivative or the carboxylic acid/aldehyde can lead to side reactions.[1][2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical for efficient cyclization.[1][2]

  • Side Product Formation: Incomplete cyclization, polymerization of starting materials, or other side reactions can consume reagents and lower the yield of the desired product.[1][2]

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or workup conditions.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[1]

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

Common side products in this synthesis include:

  • Incomplete Cyclization: The intermediate Schiff base (from the reaction of 2-amino-5-nitrophenol and valeraldehyde) may not fully cyclize to the benzoxazole.[2] To address this, you can try increasing the reaction temperature or time, or using a suitable oxidant if applicable.

  • Polymerization: 2-aminophenol derivatives can self-condense or polymerize, especially at high temperatures or under strongly acidic or basic conditions.[2]

  • N-Acylation without Cyclization: The amino group of 2-amino-5-nitrophenol can be acylated by valeric acid or its derivative, but the subsequent cyclization may be slow or incomplete.

To minimize side products:

  • Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.

  • Use a Protective Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the 2-aminophenol starting material.[2]

Q4: The reduction of the nitro group is not going to completion. What can I do?

An incomplete reduction of the nitro group can be due to several factors:

  • Choice of Reducing Agent: The effectiveness of reducing agents can vary. Common choices include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation (e.g., H₂ with a palladium catalyst). If one method is not working well, trying an alternative is recommended.

  • Catalyst Deactivation: If using catalytic hydrogenation, the catalyst may be poisoned or deactivated. Ensure you are using a fresh, active catalyst.

  • Reaction Conditions: The temperature, pressure (for hydrogenation), and reaction time can all impact the efficiency of the reduction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in benzoxazole formation step Purity of 2-amino-5-nitrophenol or valeric acid/derivative is low.Purify starting materials by recrystallization or distillation. Verify purity using techniques like melting point analysis or NMR.[2]
Reaction temperature is too low.Incrementally increase the reaction temperature while monitoring the reaction progress by TLC or GC.[2]
Catalyst is inactive or insufficient.Use a fresh batch of catalyst. Consider a slight increase in the catalyst loading.[1]
Incomplete reaction.Extend the reaction time and monitor for the disappearance of starting materials.[1]
Difficulty in purifying the final product Product is lost during column chromatography.Optimize the solvent system for column chromatography to ensure good separation.
Product is co-eluting with impurities.Consider alternative purification methods such as recrystallization or preparative HPLC.
Formation of a dark, tarry substance Polymerization of starting materials or intermediates.Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative polymerization.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole (Phillips Condensation)

This protocol is a general procedure and may require optimization.

Materials:

  • 2-amino-5-nitrophenol

  • Valeric acid

  • Polyphosphoric acid (PPA)

Procedure:

  • In a round-bottom flask, combine 2-amino-5-nitrophenol (1.0 eq) and valeric acid (1.1 eq).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent (the amount may need to be optimized, but a common approach is to use enough to ensure good stirring).

  • Heat the reaction mixture with stirring at a temperature between 150-180 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 2-Butyl-6-nitro-1,3-benzoxazole

Materials:

  • 2-Butyl-6-nitro-1,3-benzoxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 2-butyl-6-nitro-1,3-benzoxazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-amino-5-nitrophenol 2-amino-5-nitrophenol 2-Butyl-6-nitro-1,3-benzoxazole 2-Butyl-6-nitro-1,3-benzoxazole 2-amino-5-nitrophenol->2-Butyl-6-nitro-1,3-benzoxazole Phillips Condensation (PPA, heat) Valeric Acid Valeric Acid Valeric Acid->2-Butyl-6-nitro-1,3-benzoxazole This compound This compound 2-Butyl-6-nitro-1,3-benzoxazole->this compound Reduction (e.g., SnCl2/HCl) Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purify Purify Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp optimize_time Optimize Reaction Time check_conditions->optimize_time Suboptimal Time optimize_catalyst Optimize Catalyst check_conditions->optimize_catalyst Suboptimal Catalyst check_side_products Analyze for Side Products (TLC/GC-MS) optimize_temp->check_side_products optimize_time->check_side_products optimize_catalyst->check_side_products modify_conditions Modify Conditions to Minimize Side Products check_side_products->modify_conditions Side Products Detected end Improved Yield check_side_products->end No Major Side Products modify_conditions->end

References

Technical Support Center: Overcoming Steric Hindrance in Benzoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance during benzoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzoxazole synthesis with a bulky substrate (e.g., an ortho-substituted aryl aldehyde or a hindered carboxylic acid) is giving a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

A1: Low to no yield in the synthesis of sterically hindered benzoxazoles is a common issue. The primary reason is that the bulky groups on your starting materials are preventing the necessary bond formations for cyclization. Here’s a systematic approach to troubleshooting:

  • Increase Reaction Temperature: Steric hindrance often increases the activation energy of the reaction. Running the reaction at a higher temperature can provide the necessary energy to overcome this barrier. For some solvent-free reactions, temperatures as high as 130°C may be required.[1]

  • Prolong Reaction Time: Reactions with sterically hindered substrates may proceed much slower. Monitor your reaction over an extended period using TLC or LC-MS to see if the product is forming, albeit slowly.

  • Change the Catalyst: Standard acid catalysts may not be effective. Consider catalysts specifically designed to handle sterically demanding substrates. For instance, specialized ligands like indolylphosphine (PCy2-Man-phos) can facilitate C2-H arylation with hindered aryl chlorides.[2] Brønsted acidic ionic liquids have also been shown to be effective at high temperatures.[1]

  • Employ Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions by efficiently heating the reactants.[3][4] This method often leads to higher yields in shorter reaction times, even for challenging substrates.[5]

  • Use a More Reactive Coupling Partner: If you are starting from a carboxylic acid, converting it to a more reactive derivative like an acyl chloride can sometimes facilitate the initial acylation step. Methanesulphonic acid can be a highly effective catalyst for the reaction of 2-aminophenol with acid chlorides.[6]

  • Consider Alternative Synthetic Routes: If direct condensation fails, a multi-step approach might be necessary. For example, a C-H activation/arylation followed by cyclization can be an effective strategy for synthesizing sterically demanding 2-arylbenzoxazoles.[2]

Q2: I am attempting to synthesize a 2-arylbenzoxazole with bulky ortho-substituents on the aryl ring, and I'm observing significant amounts of unreacted starting materials. Which specific methods are recommended for this challenge?

A2: The synthesis of 2-arylbenzoxazoles with ortho-substituted aryl groups is a classic example of steric hindrance. Here are some recommended methods:

  • Triphenylbismuth Dichloride-Promoted Desulfurization: This method has been shown to be effective for the reaction of 2-aminophenols with sterically hindered thioamides bearing ortho-substituted aryl groups, affording good to excellent yields.[7]

  • Palladium-Catalyzed C-H Arylation: Using a specialized ligand like PCy2-Man-phos with a palladium catalyst can enable the direct C2-H arylation of the benzoxazole core with sterically hindered aryl chlorides.[2] This approach builds the challenging C-C bond directly.

  • High-Temperature Synthesis with Acidic Ionic Liquids: The use of a Brønsted acidic ionic liquid gel as a catalyst at elevated temperatures (e.g., 130°C) under solvent-free conditions can drive the reaction to completion.[1]

Q3: Are there any "greener" synthesis options that are also effective for sterically hindered substrates?

A3: Yes, several environmentally benign methods can be applied to the synthesis of sterically hindered benzoxazoles:

  • Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high temperatures and pressures, which can help overcome the activation energy barrier imposed by steric hindrance.[8][9] This method often uses milder conditions and shorter reaction times.

  • Solvent-Free Microwave Synthesis: Microwave irradiation under solvent-free conditions is an excellent green chemistry approach.[4][5] It reduces solvent waste and can significantly improve reaction efficiency.

  • Reusable Catalysts: Employing recyclable catalysts, such as copper(II) ferrite nanoparticles or Brønsted acidic ionic liquid gels, minimizes waste and improves the overall sustainability of the process.[1][2]

Data Presentation: Comparison of Synthesis Methods for Sterically Hindered Benzoxazoles

The following tables provide a summary of various methods used for the synthesis of sterically hindered benzoxazoles, allowing for a comparison of reaction conditions and yields.

Table 1: Synthesis of 2-(ortho-substituted)-arylbenzoxazoles

Entry2-AminophenolCoupling PartnerCatalyst/ReagentSolventTemp (°C)TimeYield (%)Reference
12-Aminophenol2-MethylthiobenzamidePh₃BiCl₂1,2-Dichloroethane603 h95[7]
22-Aminophenol2-ChlorothiobenzamidePh₃BiCl₂1,2-Dichloroethane603 h85[7]
3Benzoxazole2-Chlorophenyl chloridePd(OAc)₂ / PCy₂-Man-phosToluene11016 h88[2]
42-Aminophenol2-MethylbenzaldehydeBrønsted Acidic Ionic Liquid GelSolvent-free1305 h92[1]

Table 2: Microwave-Assisted Synthesis of Benzoxazoles

Entry2-Aminophenol DerivativeAldehydeCatalyst/ReagentSolventTemp (°C)Time (min)Yield (%)Reference
12-Amino-4-methylphenolBenzaldehydeI₂ / K₂CO₃Solvent-free1201085[5]
22-Amino-4-methylphenol4-ChlorobenzaldehydeI₂ / K₂CO₃Solvent-free1201090[5]
32-AminophenolBenzoic AcidNoneSolvent-free2001585[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 5-Methyl-2-phenylbenzoxazole [5]

  • Reactants:

    • 2-Amino-4-methylphenol (0.5 mmol)

    • Benzaldehyde (0.5 mmol)

    • Potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol)

    • Iodine (I₂, 126.9 mg, 0.5 mmol)

  • Procedure:

    • In a microwave process vial, combine 2-amino-4-methylphenol, benzaldehyde, K₂CO₃, and I₂.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 120°C for 10 minutes.

    • After cooling, add a saturated aqueous solution of Na₂S₂O₃ (5 mL) to quench the excess iodine.

    • Extract the resulting solution with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with a saturated solution of NaCl (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid Gel [1]

  • Reactants:

    • 2-Aminophenol (0.119 g, 1 mmol)

    • Benzaldehyde (0.106 g, 1 mmol)

    • Brønsted Acidic Ionic Liquid (BAIL) gel (0.010 g, 1.0 mol %)

  • Procedure:

    • Add 2-aminophenol, benzaldehyde, and the BAIL gel to a 5 mL vessel.

    • Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

    • Separate the BAIL gel catalyst by centrifugation.

    • Dry the organic layer over anhydrous MgSO₄ and remove the solvent in vacuo to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Troubleshooting_Steric_Hindrance start Low/No Yield with Bulky Substrate increase_temp Increase Reaction Temperature start->increase_temp prolong_time Prolong Reaction Time increase_temp->prolong_time If no improvement failure Still Low Yield increase_temp->failure change_catalyst Change Catalyst (e.g., specialized ligands, ionic liquids) prolong_time->change_catalyst If still slow/incomplete prolong_time->failure microwave Use Microwave Irradiation change_catalyst->microwave For further rate enhancement change_catalyst->failure success Improved Yield microwave->success alt_route Consider Alternative Synthetic Route (e.g., C-H activation) alt_route->success failure->alt_route

Caption: Troubleshooting workflow for low yields in sterically hindered benzoxazole synthesis.

Microwave_Synthesis_Workflow reactants Combine Reactants: 2-Aminophenol derivative Aldehyde I₂ / K₂CO₃ microwave Microwave Irradiation (120°C, 10 min) reactants->microwave quench Quench with Na₂S₂O₃ (aq) microwave->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Evaporate & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Experimental workflow for microwave-assisted benzoxazole synthesis.

References

Technical Support Center: 2-Butyl-1,3-benzoxazol-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 2-Butyl-1,3-benzoxazol-6-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely applicable and reliable method is a two-step synthesis. The first step involves the condensation of a 4-substituted 2-aminophenol with valeric acid or one of its derivatives (e.g., valeryl chloride, valeric anhydride) to form the benzoxazole ring. The second step is the reduction of the substituent to the final amine group. For this specific molecule, the synthesis typically starts with 2-amino-5-nitrophenol, which is condensed with valeric acid to yield 2-Butyl-6-nitro-1,3-benzoxazole, followed by the reduction of the nitro group.

Q2: My overall yield is very low. What are the most critical factors to investigate?

A2: Low overall yield can stem from issues in either the condensation or the reduction step. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-amino-5-nitrophenol or valeric acid can significantly hinder the reaction.

  • Inefficient Condensation: The cyclization to form the benzoxazole ring may be incomplete. This can be due to suboptimal reaction temperature, inadequate catalyst, or insufficient reaction time.

  • Poor Yield in Reduction Step: The reduction of the nitro group can be challenging. The choice of reducing agent and reaction conditions are crucial for high conversion.

  • Product Loss During Workup/Purification: Significant product loss can occur during extraction, crystallization, or chromatographic purification.

Q3: How do I monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring both the condensation and reduction steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between starting materials, intermediates, and the final product. Staining with an appropriate agent or visualization under UV light will help in identifying the spots.

Q4: Are there greener or more sustainable methods for this synthesis?

A4: Yes, there is a growing focus on developing more environmentally friendly synthetic protocols. This includes the use of green solvents like water or ethanol, employing heterogeneous catalysts that can be easily recovered and reused, and exploring one-pot procedures to reduce waste and improve efficiency.[1]

Troubleshooting Guide: Synthesis of this compound

This guide is divided into the two main stages of the synthesis.

Stage 1: Condensation to form 2-Butyl-6-nitro-1,3-benzoxazole
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect Reaction Temperature: Temperature may be too low for cyclization or too high, causing degradation. 2. Inactive or Inappropriate Catalyst: The chosen acid catalyst may not be effective. 3. Purity of Reagents: Impurities in 2-amino-5-nitrophenol or valeric acid are inhibiting the reaction.1. Optimize Temperature: Screen a range of temperatures. Some reactions require heating up to 130°C.[2] 2. Screen Catalysts: Test different Brønsted or Lewis acids (e.g., PPA, TfOH, Amberlyst-15). 3. Verify Reagent Purity: Use freshly purified starting materials. Assess purity via melting point or NMR.
Reaction Stalls (Incomplete Conversion) 1. Formation of a Stable Intermediate: The initial amide intermediate may not be cyclizing efficiently. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion. 3. Reaction Time Too Short: The reaction may not have had enough time to complete.1. Increase Temperature/Change Solvent: Higher temperatures can provide the activation energy for cyclization. Switching to a higher-boiling point solvent might be beneficial. 2. Increase Catalyst Amount: Incrementally increase the catalyst loading (e.g., from 5 mol% to 15 mol%). 3. Extend Reaction Time: Continue to monitor the reaction by TLC for several more hours.
Multiple Spots on TLC (Side Products) 1. Side Reactions: Dehydration, polymerization, or other side reactions may be occurring at the reaction temperature. 2. Decomposition: Starting materials or the product may be degrading under the reaction conditions.1. Lower Reaction Temperature: If possible, lower the temperature to minimize side reactions. 2. Use a Milder Catalyst: A less aggressive catalyst might improve selectivity. 3. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products.
Stage 2: Reduction of 2-Butyl-6-nitro-1,3-benzoxazole
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reduction of Nitro Group 1. Weak Reducing Agent: The chosen reducing agent may not be potent enough for this substrate. 2. Catalyst Poisoning/Deactivation (for catalytic hydrogenation): Traces of sulfur or other impurities can poison the catalyst. 3. Poor Solubility: The nitro-intermediate may not be sufficiently soluble in the reaction solvent.1. Change Reducing Agent: If using Fe/NH₄Cl, consider SnCl₂·2H₂O or catalytic hydrogenation (H₂/Pd-C). 2. Use Fresh Catalyst: Ensure the hydrogenation catalyst is fresh and active. 3. Co-solvent: Add a co-solvent like THF or ethanol to improve solubility.[3]
Formation of Side Products 1. Over-reduction: Other functional groups might be sensitive to the reducing conditions. 2. Formation of Azo/Azoxy Compounds: This can occur with certain reducing agents like LiAlH₄.1. Use a Milder Reducing Agent: Fe/NH₄Cl or Na₂S₂O₄ are generally milder than catalytic hydrogenation. 2. Avoid Harsh Reagents: Do not use LiAlH₄ for the reduction of aromatic nitro groups.
Difficult Purification 1. Product is an Oil or Difficult to Crystallize: The amine product may not be a crystalline solid. 2. Contamination with Metal Salts: If using metals like Sn or Fe, residual salts can be difficult to remove.1. Column Chromatography: Use silica gel chromatography with a suitable eluent system (e.g., Hexane:Ethyl Acetate gradient). 2. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sat. NaHCO₃) to remove metal salts.

Experimental Protocols

Protocol 1: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole

This protocol is a representative procedure and may require optimization.

  • To a round-bottom flask, add:

    • 2-amino-5-nitrophenol (1.0 eq)

    • Valeric acid (1.1 eq)

    • Polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol)

  • Reaction Setup:

    • Equip the flask with a mechanical stirrer and a reflux condenser with a drying tube.

  • Reaction Execution:

    • Heat the mixture with stirring to 150-160°C.

    • Maintain this temperature for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Allow the reaction mixture to cool to approximately 80-90°C.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Protocol 2: Synthesis of this compound

This protocol describes a common method for nitro group reduction.

  • To a round-bottom flask, add:

    • 2-Butyl-6-nitro-1,3-benzoxazole (1.0 eq)

    • Ethanol or acetic acid as the solvent.

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Reaction Setup:

    • Equip the flask with a magnetic stirrer and a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux (around 80°C for ethanol).

    • Stir at reflux for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water.

    • Carefully basify with a saturated NaHCO₃ or dilute NaOH solution to pH > 8. This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization from a suitable solvent system.

Data Presentation

Table 1: Effect of Catalyst on the Condensation of 2-Aminophenol with Aldehydes (Model Reaction)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux12< 10
2p-TsOH (10)TolueneReflux875
3In(OTf)₃ (5)Solvent-free80292
4ZrOCl₂·8H₂O (10)Solvent-free90195
5Samarium Triflate (5)WaterReflux388

This table presents representative data from similar benzoxazole syntheses to illustrate the impact of catalyst choice.

Table 2: Optimization of Reduction Conditions for Aromatic Nitro Compounds (Model Reaction)

EntryReducing SystemSolventTemperatureTime (h)Yield (%)
1Fe / NH₄ClEtOH/H₂OReflux385
2SnCl₂·2H₂OEthanolReflux292
3H₂ (1 atm), Pd/C (10%)MethanolRoom Temp595
4Na₂S₂O₄THF/H₂ORoom Temp478

This table shows common reduction methods and their typical efficiencies for aromatic nitro groups.[4]

Visualizations

Reaction_Pathway A 2-Amino-5-nitrophenol C 2-Butyl-6-nitro-1,3-benzoxazole A->C Condensation (e.g., PPA, 150°C) B Valeric Acid B->C Condensation (e.g., PPA, 150°C) D This compound C->D Reduction (e.g., SnCl₂, EtOH) Troubleshooting_Workflow start Low Yield in Condensation Step check_purity Check Purity of Starting Materials start->check_purity incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn increase_temp Increase Temperature or Extend Time incomplete_rxn->increase_temp Yes side_products Side Products Observed? incomplete_rxn->side_products No change_catalyst Screen Different Catalysts increase_temp->change_catalyst end Re-evaluate & Purify change_catalyst->end lower_temp Lower Temperature side_products->lower_temp Yes side_products->end No inert_atm Use Inert Atmosphere lower_temp->inert_atm inert_atm->end

References

Navigating the Synthesis of 2-Butyl-1,3-benzoxazol-6-amine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 2-Butyl-1,3-benzoxazol-6-amine. This document addresses common issues encountered during the multi-step synthesis, offering solutions to minimize side product formation and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach involves a two-step synthesis:

  • Condensation: Reaction of 2-amino-4-nitrophenol with valeraldehyde to form the intermediate, 2-butyl-6-nitro-1,3-benzoxazole.

  • Reduction: Subsequent reduction of the nitro group on the 2-butyl-6-nitro-1,3-benzoxazole to yield the final product, this compound.

Q2: My condensation reaction to form 2-butyl-6-nitro-1,3-benzoxazole is showing low yield. What are the potential causes?

Low yields in this step are often attributed to several factors:

  • Purity of Starting Materials: Impurities in either 2-amino-4-nitrophenol or valeraldehyde can significantly hinder the reaction. It is crucial to use high-purity starting materials.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of catalyst can dramatically impact the yield.[1][2]

  • Formation of Stable Schiff Base: The intermediate Schiff base, formed from the initial reaction of the amine and aldehyde, may be too stable and not undergo efficient cyclization to the benzoxazole ring.[1]

Q3: I am observing multiple spots on my TLC during the condensation step. What are the likely side products?

Besides the unreacted starting materials and the desired product, you may be observing the formation of:

  • Schiff Base Intermediate: This is the primary intermediate and may be present if the cyclization is slow or incomplete.

  • Polymerization Products: Aldehydes, particularly aliphatic ones like valeraldehyde, can be prone to self-polymerization under certain conditions.

Q4: The reduction of 2-butyl-6-nitro-1,3-benzoxazole is not proceeding as expected. What are the common issues?

Difficulties in the reduction step can arise from:

  • Choice of Reducing Agent: The selection of the reducing agent is critical. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl). The reactivity and selectivity of these can vary.

  • Incomplete Reduction: Insufficient reducing agent, catalyst deactivation, or suboptimal reaction time and temperature can lead to an incomplete reaction.

  • Formation of Reduction Intermediates: The reduction of a nitro group proceeds through several intermediates. Depending on the reaction conditions, you might isolate nitroso or hydroxylamine derivatives as byproducts.

  • Formation of Azo Compounds: Under certain conditions, particularly with some metal hydrides, coupling of reduction intermediates can lead to the formation of undesired azo compounds.[3]

Q5: How can I effectively purify the final product, this compound?

Purification can be a significant source of product loss.[1] Effective purification strategies include:

  • Column Chromatography: This is a widely used and effective method for separating the desired amine from starting materials, intermediates, and side products. A common eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can yield a highly pure product.

  • Acid-Base Extraction: As an amine, the final product can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous layer and re-extraction into an organic solvent can provide significant purification.

Troubleshooting Guides

Part 1: Condensation of 2-amino-4-nitrophenol and Valeraldehyde
Observed Issue Potential Cause Troubleshooting Steps
Low to no product formation Purity of starting materials is low.- Assess the purity of 2-amino-4-nitrophenol and valeraldehyde using techniques like NMR or melting point analysis. - Purify starting materials if necessary (e.g., recrystallization of the aminophenol, distillation of the aldehyde).
Inefficient reaction conditions.- Optimize the reaction temperature; some benzoxazole syntheses require elevated temperatures. - Experiment with different solvents to ensure adequate solubility of reactants. - If using a catalyst, ensure it is active and used in the correct loading.
Reaction stalls (incomplete conversion) Insufficient reaction time or temperature.- Extend the reaction time and monitor by TLC until the starting material is consumed. - Gradually increase the reaction temperature.
Catalyst deactivation.- If applicable, add a fresh portion of the catalyst.
Multiple spots on TLC, including potential side products Formation of a stable Schiff base intermediate.- Alter the reaction conditions (e.g., increase temperature, change solvent, or add a suitable catalyst) to promote cyclization.
Polymerization of valeraldehyde.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization. - Control the reaction temperature carefully, as higher temperatures can sometimes promote polymerization.
Part 2: Reduction of 2-butyl-6-nitro-1,3-benzoxazole
Observed Issue Potential Cause Troubleshooting Steps
Incomplete reduction (mixture of nitro and amino compounds) Insufficient amount of reducing agent.- Increase the molar equivalents of the reducing agent.
Deactivated catalyst (for catalytic hydrogenation).- Use fresh, high-quality catalyst. - Ensure the reaction solvent is free of catalyst poisons.
Suboptimal reaction conditions.- Increase reaction time and/or temperature (for metal/acid reductions). - Increase hydrogen pressure (for catalytic hydrogenation).
Formation of colored impurities Presence of nitroso or azo side products.- Optimize the stoichiometry of the reducing agent; an excess can sometimes lead to over-reduction or side reactions. - For catalytic hydrogenation, ensure efficient stirring to maintain a homogeneous reaction mixture.
Difficult product isolation Formation of metal salts (e.g., tin salts from SnCl₂ reduction).- After reaction completion, adjust the pH to basic to precipitate metal hydroxides, which can then be filtered off. - Perform a thorough aqueous workup to remove water-soluble salts.

Experimental Protocols

Protocol 1: Synthesis of 2-butyl-6-nitro-1,3-benzoxazole (Illustrative)
  • Materials: 2-amino-4-nitrophenol, valeraldehyde, suitable solvent (e.g., ethanol, toluene), and potentially a catalyst (e.g., an acid catalyst).

  • Procedure:

    • Dissolve 2-amino-4-nitrophenol in the chosen solvent in a round-bottom flask equipped with a condenser and magnetic stirrer.

    • Add valeraldehyde (typically a slight excess) to the solution.

    • If using a catalyst, add it to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction of 2-butyl-6-nitro-1,3-benzoxazole to this compound (Illustrative)
  • Method A: Catalytic Hydrogenation

    • Materials: 2-butyl-6-nitro-1,3-benzoxazole, Palladium on carbon (10% Pd/C), solvent (e.g., ethanol, ethyl acetate), hydrogen gas source.

    • Procedure:

      • Dissolve the nitro compound in the solvent in a hydrogenation vessel.

      • Carefully add the Pd/C catalyst.

      • Seal the vessel and purge with hydrogen gas.

      • Stir the reaction under a hydrogen atmosphere (e.g., balloon or Parr apparatus) until the uptake of hydrogen ceases.

      • Monitor the reaction by TLC.

      • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the crude product.

      • Purify as needed.

  • Method B: Tin(II) Chloride Reduction

    • Materials: 2-butyl-6-nitro-1,3-benzoxazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), ethanol.

    • Procedure:

      • Dissolve the nitro compound in ethanol.

      • Add a solution of SnCl₂·2H₂O in concentrated HCl to the reaction mixture.

      • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

      • Upon completion, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide or sodium bicarbonate to precipitate tin salts.

      • Filter the mixture to remove the inorganic salts.

      • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

      • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

      • Purify as necessary.

Data Presentation

Table 1: Comparison of General Reduction Methods for Nitroarenes

Reducing Agent Typical Conditions Advantages Potential Side Products/Issues
H₂ / Pd/C H₂ (balloon or higher pressure), Pd/C catalyst, various solvents (e.g., EtOH, EtOAc)Clean reaction with water as the main byproduct. High yields are often achievable.Catalyst can be pyrophoric. Potential for over-reduction of other functional groups. Formation of unstable hydroxylamine intermediates can be a safety concern.
SnCl₂ / HCl SnCl₂·2H₂O, conc. HCl, often in a protic solvent like ethanol.Mild conditions and good chemoselectivity for the nitro group.Formation of tin salts can complicate workup and purification. Stoichiometric amounts of the reagent are required.
Fe / HCl or Acetic Acid Iron powder, acid, typically heated.Inexpensive and effective.Requires acidic conditions which may not be suitable for all substrates. Generates iron salt waste.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start_node Low Yield or Impure Product in this compound Synthesis step_check Identify the problematic step: Condensation or Reduction? start_node->step_check condensation_path Condensation Step Issues step_check->condensation_path Condensation reduction_path Reduction Step Issues step_check->reduction_path Reduction incomplete_condensation Incomplete Reaction? condensation_path->incomplete_condensation side_products_condensation Side Products Observed? condensation_path->side_products_condensation solution_incomplete_condensation Increase reaction time/temperature Check reactant purity Optimize catalyst incomplete_condensation->solution_incomplete_condensation Yes solution_side_products_condensation Promote cyclization (e.g., adjust temp.) Use inert atmosphere to prevent polymerization side_products_condensation->solution_side_products_condensation Yes incomplete_reduction Incomplete Reduction? reduction_path->incomplete_reduction side_products_reduction Side Products Observed? reduction_path->side_products_reduction solution_incomplete_reduction Increase reducing agent/catalyst Optimize reaction conditions Check catalyst activity incomplete_reduction->solution_incomplete_reduction Yes solution_side_products_reduction Optimize stoichiometry of reducing agent Choose a more selective reducing agent side_products_reduction->solution_side_products_reduction Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Stability issues with 2-Butyl-1,3-benzoxazol-6-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Butyl-1,3-benzoxazol-6-amine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to keep the container tightly sealed and protected from light to minimize degradation.[1] For long-term storage, maintaining a controlled environment is crucial.

Q2: In which common laboratory solvents is this compound soluble and most stable?

While specific solubility data for this compound is not extensively published, related benzoxazole compounds show solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and alcohols. The stability in these solvents can vary. It is recommended to prepare solutions fresh whenever possible and conduct small-scale, short-term stability tests in the desired solvent system before proceeding with large-scale experiments.

Q3: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?

The stability of benzoxazole derivatives can be pH-sensitive. For instance, some related benzoxazoles exhibit hydrolysis of the ether linkage under acidic conditions. Given the presence of an amine group, the molecule's charge and reactivity will be influenced by pH. It is crucial to buffer solutions to a stable pH range and evaluate the compound's stability at the intended experimental pH.

Q4: Is this compound sensitive to light?

Q5: What are the likely degradation pathways for this compound?

Based on the chemistry of related benzoxazoles and aromatic amines, potential degradation pathways include:

  • Oxidation: The aromatic amine group can be susceptible to oxidation, potentially leading to colored degradation products.

  • Hydrolysis: The benzoxazole ring itself or other functional groups could be susceptible to hydrolysis, particularly at non-neutral pH.

  • Photodegradation: Exposure to light, especially UV, can induce degradation.

Troubleshooting Guides

Issue 1: Solution Color Change (e.g., turning yellow or brown)

A change in the color of your this compound solution is often an indicator of degradation, likely due to oxidation.

Troubleshooting Steps:

  • Protect from Air: Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Store the solution under an inert atmosphere.

  • Protect from Light: Store the solution in an amber vial or wrap the container with aluminum foil.

  • Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use fresh, high-performance liquid chromatography (HPLC) grade or equivalent solvents.

  • Lower Storage Temperature: Storing the solution at a lower temperature (e.g., 2-8 °C or -20 °C) can slow down the rate of degradation. However, always check for potential solubility issues at lower temperatures.

  • Add Antioxidants: For some applications, the addition of a small amount of an antioxidant may be permissible, but this should be evaluated for compatibility with your experimental system.

Issue 2: Precipitation or Cloudiness in the Solution

Precipitation or cloudiness can indicate poor solubility, degradation leading to insoluble products, or a reaction with components of the storage container.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of the compound in the chosen solvent at the experimental concentration and temperature. You may need to use a different solvent or a co-solvent system.

  • Check for Degradation: Analyze the solution using a suitable analytical method like HPLC to see if new peaks corresponding to degradation products are present.

  • Evaluate pH: If using an aqueous or protic solvent, check the pH of the solution. The protonation state of the amine can affect solubility. Adjusting the pH might be necessary.

  • Container Compatibility: Ensure the storage container is made of an inert material (e.g., borosilicate glass or a compatible polymer).

Issue 3: Inconsistent Experimental Results or Loss of Activity

Inconsistent results or a decrease in the expected biological or chemical activity of your compound in solution can be a sign of instability.

Troubleshooting Steps:

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.

  • Perform a Stability Study: If solutions need to be stored, a simple stability study is recommended. This involves analyzing the purity and concentration of the compound in solution at different time points (e.g., 0, 4, 8, 24, 48 hours) under your typical storage conditions.

  • Control Environmental Factors: Ensure that all experimental replicates are performed under identical conditions of light, temperature, and atmospheric exposure.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound in a clean, dry vial.

  • Add the desired volume of high-purity solvent (e.g., DMSO).

  • Mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.

  • If not for immediate use, purge the headspace of the vial with an inert gas, seal tightly, and store under the recommended conditions (cool, dark, and dry).

Protocol 2: Basic Stability Assessment Using HPLC

This protocol outlines a forced degradation study to understand the stability of this compound. Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding degradation pathways.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

    • Photolytic Stress: Expose a vial of the stock solution to a light source (e.g., a photostability chamber).

    • Control: Keep one vial of the stock solution under normal storage conditions.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method (e.g., a C18 column with a gradient of water and acetonitrile containing a modifier like 0.1% formic acid or trifluoroacetic acid). Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.

Data Presentation

While specific quantitative data for this compound is not available in the literature, the following table illustrates how to present data from a forced degradation study.

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of Degradation Products
Control (RT, Dark) 2499.50
0.1 M HCl (RT) 2485.22
0.1 M NaOH (RT) 2490.11
3% H₂O₂ (RT) 2475.83
60 °C (Dark) 2492.51
Light (Photostability Chamber) 2488.72

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability and analysis of this compound.

G cluster_0 Troubleshooting Workflow for Solution Instability A Observe Solution Instability (e.g., color change, precipitation) B Is the solution exposed to light? A->B C Is the solution exposed to air? B->C No F Protect from light (use amber vials) B->F Yes D Is the solvent of high purity? C->D No G Protect from air (use inert gas) C->G Yes E Is the storage temperature appropriate? D->E No H Use high-purity solvent D->H Yes I Store at a lower temperature E->I Yes J Re-evaluate and monitor E->J No F->J G->J H->J I->J G cluster_1 Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Sample at Multiple Time Points B->C D Neutralize/Dilute Samples C->D E Analyze by HPLC D->E F Identify Degradation Products and Determine Degradation Rate E->F G cluster_2 Potential Degradation Pathways A This compound B Oxidation (e.g., quinone-imine formation) A->B C Hydrolysis (e.g., ring opening) A->C D Photodegradation (e.g., radical formation) A->D E Degradation Products B->E C->E D->E

References

Technical Support Center: Synthesis of N-Substituted 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted 2-aminobenzoxazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Question: I am getting a very low yield or no desired product in my synthesis of N-substituted 2-aminobenzoxazoles. What are the common causes and how can I troubleshoot this?

Answer:

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the purity of your 2-aminophenol and the N-substituting agent. Impurities can inhibit the reaction or lead to unwanted side reactions.

  • Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.[1]

    • Temperature: The reaction temperature can be critical. Some methods require elevated temperatures to proceed efficiently.[1][2]

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. Ensure you are using a suitable solvent as specified in the protocol.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount.[1]

    • Ensure the catalyst is not expired or deactivated.

    • Some catalysts are sensitive to air and moisture and may require handling under an inert atmosphere.[1][2]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Use freshly purified starting materials.

  • Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal parameters.

  • Check Catalyst: If applicable, use a fresh batch of catalyst or consider catalyst activation procedures.

  • Inert Atmosphere: If your reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

2. Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

Answer:

Side product formation is a common pitfall that can complicate purification and reduce the yield of the desired N-substituted 2-aminobenzoxazole.

  • Disulfide Formation: In syntheses starting from 2-mercaptobenzoxazoles, the formation of disulfide byproducts can occur, especially if an excess of base is used.[3]

  • Over-alkylation/acylation: When introducing the N-substituent, there is a risk of multiple substitutions on the benzoxazole ring or the amino group.

  • Polymerization: Under harsh reaction conditions, starting materials or intermediates can polymerize.[1]

  • Incomplete Cyclization: In methods involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and not fully cyclize to the benzoxazole ring.[1]

Minimization Strategies:

Side ProductMinimization Strategy
DisulfideCarefully control the amount of base used. The use of certain bases like triethylamine (Et3N) has been shown to suppress disulfide formation.[3]
Over-alkylation/acylationUse a controlled stoichiometry of the alkylating or acylating agent.
PolymerizationOptimize reaction conditions, particularly temperature and concentration, to avoid harsh conditions.
Incomplete CyclizationEnsure sufficient reaction time and optimal temperature to drive the cyclization to completion.

3. Use of Hazardous Reagents

Question: Many protocols for 2-aminobenzoxazole synthesis use highly toxic reagents like cyanogen bromide (BrCN). Are there safer alternatives?

Answer:

Yes, the use of toxic reagents like BrCN is a significant drawback of traditional methods.[2][4] Modern synthetic chemistry focuses on developing greener and safer alternatives.

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): This has been reported as a non-hazardous electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles from 2-aminophenols.[2][3][4]

  • Ionic Liquids: The use of reusable ionic liquids as catalysts can provide a greener and more efficient method for the direct oxidative amination of benzoxazoles.[5]

  • One-Pot Procedures: Some modern methods utilize one-pot procedures that avoid the isolation of potentially hazardous intermediates.[6]

4. Purification Challenges

Question: I am having difficulty purifying my final product. What are some effective purification strategies for N-substituted 2-aminobenzoxazoles?

Answer:

Purification can be a challenging step. The choice of method depends on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is a widely used and effective method. The choice of the solvent system (eluent) is critical for achieving good separation. Common solvent systems include mixtures of petroleum ether and ethyl acetate.[7]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure compound.

  • Acid-Base Extraction: The basicity of the amino group in 2-aminobenzoxazoles can be exploited for purification through acid-base extraction to separate them from non-basic impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzoxazoles using NCTS [4]

This protocol describes a safer alternative to the use of cyanogen bromide.

  • To a solution of o-aminophenol (0.9 mmol) in 1,4-dioxane (5 mL), add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equivalents).

  • Add boron trifluoride etherate (BF₃·Et₂O) (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 25-30 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Smiles Rearrangement for N-Substituted 2-Aminobenzoxazoles [4]

This method involves the amination of benzoxazole-2-thiol.

  • In a reaction vessel, combine benzoxazole-2-thiol (0.16 mmol), the desired amine (e.g., cyclohexylamine, 0.16 mmol), and a suitable base in a solvent.

  • Add chloroacetyl chloride to the mixture.

  • Stir the reaction at the optimized temperature and time.

  • Monitor the reaction by LC-MS.

  • After completion, perform a standard workup and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: NCTS Method cluster_protocol2 Protocol 2: Smiles Rearrangement p1_start Start: o-Aminophenol p1_reagents Add NCTS & BF3·Et2O in 1,4-Dioxane p1_start->p1_reagents p1_reflux Reflux (25-30h) p1_reagents->p1_reflux p1_workup Aqueous Workup & Extraction p1_reflux->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_end End: 2-Aminobenzoxazole p1_purify->p1_end p2_start Start: Benzoxazole-2-thiol & Amine p2_reagents Add Base & Chloroacetyl Chloride p2_start->p2_reagents p2_reaction Reaction p2_reagents->p2_reaction p2_workup Workup p2_reaction->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_end End: N-Substituted 2-Aminobenzoxazole p2_purify->p2_end

Caption: Experimental workflows for two common synthetic routes to 2-aminobenzoxazoles.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Product Yield purity Impure Starting Materials start->purity conditions Suboptimal Reaction Conditions start->conditions catalyst Inactive Catalyst start->catalyst stoichiometry Incorrect Stoichiometry start->stoichiometry purify_sm Purify Starting Materials purity->purify_sm optimize_cond Optimize Temp, Time, Solvent conditions->optimize_cond check_cat Use Fresh/Active Catalyst catalyst->check_cat verify_stoi Verify Molar Ratios stoichiometry->verify_stoi

Caption: A logical diagram for troubleshooting low product yield in synthesis.

References

Technical Support Center: Synthesis of 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Butyl-1,3-benzoxazol-6-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: One-Pot Condensation of 4-amino-2-aminophenol with Pentanoic Acid

This is a common and direct method for the synthesis of the target molecule. The reaction involves the condensation of 4-amino-2-aminophenol with pentanoic acid, often in the presence of a dehydrating agent or catalyst.

Q1: I am observing low to no yield of the desired product. What are the possible causes and solutions?

A1: Low yields in this condensation reaction can be attributed to several factors:

  • Inefficient Dehydration: The formation of the benzoxazole ring requires the removal of two molecules of water. If the dehydrating agent is not effective or the reaction temperature is too low, the reaction may not proceed to completion.

    • Solution: Ensure your dehydrating agent (e.g., polyphosphoric acid (PPA), Eaton's reagent) is fresh and used in the correct stoichiometric amount. Consider increasing the reaction temperature, but monitor for potential side product formation.

  • Starting Material Purity: Impurities in the 4-amino-2-aminophenol or pentanoic acid can interfere with the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or purify the starting materials if necessary.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed.

Q2: My final product is difficult to purify and shows multiple spots on TLC. What are the likely side products?

A2: The formation of side products is a common issue. Potential side products include:

  • N-acylated intermediate: The amino group of 4-amino-2-aminophenol can be acylated by pentanoic acid without subsequent cyclization.

  • Bis-acylated product: Both the amino and hydroxyl groups of the aminophenol can be acylated.

  • Polymerization products: Under harsh acidic conditions, the starting materials or the product may polymerize.

Solutions for minimizing side products:

  • Control Reaction Temperature: Gradual heating and maintaining the optimal reaction temperature can minimize the formation of degradation and polymerization products.

  • Stoichiometry: Use a slight excess of the carboxylic acid to ensure complete reaction of the aminophenol, but avoid a large excess which can lead to bis-acylation.

  • Purification Strategy: Employ column chromatography with a suitable solvent system to separate the desired product from the side products. A gradient elution may be necessary.

Route 2: Synthesis from a Substituted 2-Aminophenol and a Tertiary Amide

This route involves the reaction of a suitably substituted 2-aminophenol with a tertiary amide in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine.[1]

Q1: The reaction is not proceeding, and I am recovering my starting materials. What could be the issue?

A1: The activation of the tertiary amide by triflic anhydride is a critical step.[1]

  • Reagent Quality: Triflic anhydride is highly moisture-sensitive. Ensure it is handled under anhydrous conditions. The 2-fluoropyridine should also be dry.

    • Solution: Use freshly opened or properly stored reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The initial activation step is typically performed at a low temperature (e.g., 0 °C) before the addition of the 2-aminophenol.[1]

    • Solution: Strictly follow the temperature control outlined in the protocol.

Q2: I am observing a complex mixture of products. How can I improve the selectivity?

A2: A complex product mixture may result from side reactions of the activated amide intermediate.

  • Order of Addition: The order of reagent addition is crucial. The tertiary amide should be activated with Tf₂O and 2-fluoropyridine before the introduction of the 2-aminophenol.[1]

    • Solution: Adhere to the correct sequence of reagent addition as specified in the experimental protocol.

  • Reaction Time and Temperature: Overly long reaction times or high temperatures after the addition of the aminophenol can lead to decomposition.

    • Solution: Monitor the reaction by TLC and quench the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when synthesizing this compound?

A1:

  • Handling of Reagents: Many reagents used in these syntheses are corrosive, toxic, or moisture-sensitive. For example, triflic anhydride is highly corrosive, and cyanogen bromide (a reagent in a less common alternative route) is extremely toxic.[2][3] Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.

Q2: How can I best monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.

  • TLC Setup: Use a suitable stationary phase (e.g., silica gel 60 F254) and a mobile phase that provides good separation of your starting materials and product.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding.

Q3: What are the recommended methods for the purification of this compound?

A3:

  • Column Chromatography: This is the most widely used method for purifying benzoxazole derivatives. The choice of stationary phase (typically silica gel) and eluent system is crucial for achieving good separation.

  • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for obtaining a highly pure product.

  • Extraction: An initial workup involving liquid-liquid extraction is often necessary to remove inorganic salts and other water-soluble impurities before further purification.

Q4: Are there greener synthetic alternatives for the synthesis of benzoxazoles?

A4: Yes, several greener approaches have been developed.

  • Catalytic Methods: The use of reusable catalysts, such as ionic liquids or solid-supported catalysts, can reduce waste.[4][5]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[6]

  • Solvent-Free Reactions: Performing reactions under solvent-free conditions is an effective way to reduce environmental impact.[5][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different synthetic routes to 2-substituted benzoxazoles. Note that the specific conditions for this compound may require optimization.

Synthetic RouteKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Condensation with Carboxylic Acid2-aminophenol, Carboxylic acid, Lawesson's reagentNone (Microwave)N/A0.25-0.570-95[6]
From Tertiary Amide2-aminophenol, Tertiary amide, Tf₂O, 2-FluoropyridineDichloromethane0 to RT165-95[1]
Cyclization with NCTS2-aminophenol, NCTS, BF₃·Et₂O1,4-DioxaneReflux25-3045-60[2][3]
Oxidative AminationBenzoxazole, Amine, [BPy]I, TBHP, Acetic AcidAcetonitrileRoom Temp.3.5up to 97[4]

Experimental Protocols

Protocol 1: One-Pot Condensation of 4-amino-2-aminophenol with Pentanoic Acid
  • To a round-bottom flask, add 4-amino-2-aminophenol (1.0 eq) and polyphosphoric acid (PPA) (10-20 times the weight of the aminophenol).

  • Heat the mixture to 80-100 °C with stirring.

  • Slowly add pentanoic acid (1.1 eq) to the reaction mixture.

  • Increase the temperature to 180-200 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to approximately 100 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis from 4-amino-2-aminophenol and a Tertiary Amide with Tf₂O[1]
  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the tertiary amide (e.g., N,N-dimethylpentanamide) (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add 2-fluoropyridine (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (Tf₂O) (1.2 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add 4-amino-2-aminophenol (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with triethylamine (Et₃N).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Synthetic_Route_1 cluster_start Starting Materials 4-amino-2-aminophenol 4-amino-2-aminophenol Reaction Condensation 4-amino-2-aminophenol->Reaction Pentanoic Acid Pentanoic Acid Pentanoic Acid->Reaction Product This compound Reaction->Product PPA, Δ -2H₂O

Caption: One-Pot Condensation Synthesis.

Synthetic_Route_2 cluster_start Starting Materials 4-amino-2-aminophenol 4-amino-2-aminophenol Reaction Nucleophilic Attack & Cyclization 4-amino-2-aminophenol->Reaction Tertiary Amide N,N-dimethyl- pentanamide Activation Amide Activation Tertiary Amide->Activation Tf₂O, 2-F-Pyr DCM, 0°C Activation->Reaction Product This compound Reaction->Product RT, 1h

Caption: Synthesis via Amide Activation.

References

Technical Support Center: Purification of Amine-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of amine-substituted benzoxazoles.

Frequently Asked Questions (FAQs)

Q1: My amine-substituted benzoxazole is showing significant peak tailing during silica gel column chromatography. What causes this and how can I fix it?

A1: Peak tailing is a common issue when purifying basic compounds like amine-substituted benzoxazoles on standard silica gel.[1] The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor separation.[1]

To resolve this, you can:

  • Add a basic modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%).[1] This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your compound.

  • Use an alternative stationary phase: Consider using alumina (basic or neutral) or an amine-bonded silica column, which are more suitable for the purification of basic compounds.[2][3]

Q2: I am having trouble finding a suitable solvent system for the recrystallization of my amine-substituted benzoxazole. What are some common solvent systems to try?

A2: Finding the right solvent is crucial for successful recrystallization. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] For amine-substituted benzoxazoles, which can be polar, common solvent systems include:

  • Ethanol/Water mixtures[5][6]

  • Hexane/Ethyl Acetate[5]

  • Toluene

  • Acetone/Acetonitrile[7]

  • Ethanol for recrystallization of the final product.[8]

It is often a matter of experimentation to find the optimal solvent or solvent pair for your specific compound.

Q3: Can I use acid-base extraction to purify my amine-substituted benzoxazole?

A3: Yes, acid-base extraction is a very effective method for purifying amine-substituted benzoxazoles, especially for removing neutral or acidic impurities. The basic amine group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[9][10][11][12] This allows for the separation of the desired compound from non-basic impurities that remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[9]

Q4: My purified amine-substituted benzoxazole is a yellow solid, but I expected a white or off-white product. What could be the cause?

A4: A yellow color in the final product could indicate the presence of impurities. These can arise from several sources:

  • Oxidation: 2-aminophenol starting materials are susceptible to air oxidation, which can lead to colored impurities.[13]

  • Residual catalyst: If a metal catalyst was used in the synthesis, trace amounts may remain and cause coloration.

  • Side products: Incomplete reactions or side reactions can generate colored byproducts.

Consider further purification steps like treatment with activated charcoal during recrystallization to remove colored impurities.[7]

Troubleshooting Guides

Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Strong interaction between the basic amine and acidic silica gel.[1]Add 0.1-1% triethylamine or ammonia to the eluent.[1] Use an alternative stationary phase like alumina or amine-bonded silica.[2][3]
Streaking on TLC/Poor Separation Similar to peak tailing; compound solubility issues.Add a basic modifier to the TLC developing solvent. Ensure the crude product is fully dissolved before loading onto the column.[1]
Co-elution with Impurities Suboptimal mobile phase polarity.Optimize the mobile phase by testing different solvent ratios. Use a gradient elution.[4]
Compound Decomposes on Column The compound is unstable on silica gel.Test the compound's stability on a small amount of silica. Consider using a less acidic stationary phase like deactivated silica or alumina.
Recrystallization Challenges
ProblemPossible Cause(s)Suggested Solution(s)
"Oiling Out" The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly.[4]Use more solvent to dissolve the compound. Allow the solution to cool more slowly. Scratch the inside of the flask to induce crystallization.[4]
No Crystals Form The solution is not supersaturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath. Add a seed crystal if available.
Poor Recovery The compound is too soluble in the chosen solvent even at low temperatures. Crystals were washed with a solvent at room temperature.Choose a solvent in which the compound has lower solubility at cold temperatures. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Quantitative Data

Table 1: Reported Yields for Synthesized Amine-Substituted Benzoxazoles After Purification

CompoundPurification MethodYield (%)Reference
2-Aminobenzo[d]oxazoleColumn Chromatography (Hexane/EtOAc)60[14][15]
5-Methylbenzo[d]oxazol-2-amineColumn Chromatography (Hexane/EtOAc)53[14]
5-Nitrobenzo[d]oxazol-2-amineColumn Chromatography (Hexane/EtOAc)48[14][15]
Substituted N-phenyl-1,3-benzoxazol-2-amine derivativesColumn Chromatography (Ethyl acetate: Hexane) or Recrystallization (Ethanol)70-85[8]
N-Benzylbenzo[d]oxazol-2-amineColumn Chromatography (Hexane/EtOAc and Toluene/MeCN)83[16]

Experimental Protocols

Protocol 1: Purification of 2-Aminobenzoxazoles by Column Chromatography

This protocol is adapted from a literature procedure for the synthesis and purification of 2-aminobenzoxazoles.[14]

  • Reaction Work-up: After the reaction is complete, quench the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: Purify the residue by silica gel column chromatography using a hexane/ethyl acetate solvent system as the eluent.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified 2-aminobenzoxazole.

Protocol 2: Purification of an Amine-Substituted Benzoxazole via Acid-Base Extraction

This is a general protocol for the purification of a basic compound.[4][9][10]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine-substituted benzoxazole will move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer containing neutral and acidic impurities can be discarded.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic.

  • Back-Extraction: Extract the neutralized aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified amine-substituted benzoxazole.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Dilute Acid dissolve->acid_wash separate_layers Separate Aqueous and Organic Layers acid_wash->separate_layers neutralize Neutralize Aqueous Layer separate_layers->neutralize Aqueous Layer Organic Impurities Organic Impurities separate_layers->Organic Impurities back_extract Back-extract with Organic Solvent neutralize->back_extract dry_concentrate Dry and Concentrate Organic Layer back_extract->dry_concentrate pure_product Pure Amine-Substituted Benzoxazole dry_concentrate->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

troubleshooting_chromatography cluster_problem Problem Identification cluster_solution Potential Solutions start Poor Separation in Column Chromatography peak_tailing Peak Tailing? start->peak_tailing streaking Streaking on TLC? start->streaking coelution Co-elution? start->coelution add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base change_stationary_phase Change Stationary Phase (Alumina, Amine-bonded) peak_tailing->change_stationary_phase streaking->add_base check_solubility Ensure Complete Sample Dissolution streaking->check_solubility optimize_mobile_phase Optimize Mobile Phase Polarity/Gradient coelution->optimize_mobile_phase

Caption: Troubleshooting Logic for Column Chromatography Issues.

References

Validation & Comparative

A Comparative Guide to 2-Butyl-1,3-benzoxazol-6-amine and Other Benzoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Its versatile structure allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. This guide provides a comparative analysis of 2-Butyl-1,3-benzoxazol-6-amine against other benzoxazole derivatives, focusing on anticancer and antimicrobial performance.

While direct experimental data for this compound is limited in publicly available literature, we can project its potential performance based on structure-activity relationship (SAR) studies of analogous compounds. Its close structural analog, 2-Butyl-1,3-benzoxazol-6-ol, has been investigated for antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, suggesting that the 6-amino derivative is a promising candidate for similar biological evaluation.[3] This comparison will leverage data from various 2- and/or 6-substituted benzoxazoles to provide a comprehensive overview for researchers.

Synthesis Overview

Benzoxazole derivatives are typically synthesized by the condensation and cyclization of an o-aminophenol with a carboxylic acid or its equivalent. For the target compound, a common route involves the synthesis of its hydroxyl analog, 2-Butyl-1,3-benzoxazol-6-ol, followed by a reduction reaction to yield this compound.[3]

G cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product A 4-Amino-3-nitrophenol C Condensation A->C B Valeryl Chloride B->C D N-(2-hydroxy-4-nitrophenyl)pentanamide C->D E Cyclization D->E F 2-Butyl-6-nitrobenzoxazole E->F G Reduction (e.g., SnCl2/HCl) F->G H This compound G->H

Caption: General synthetic pathway for this compound.

Comparative Analysis: Anticancer Activity

Benzoxazole derivatives have shown significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents.[4] Generally, substitutions at the 2- and 5- or 6-positions are critical for activity.

Structure-Activity Relationship (SAR) Insights:

  • Position 2: Aromatic or heteroaromatic rings at the 2-position often confer potent activity. The presence of a flexible alkyl chain, such as a butyl group, may influence cell membrane interaction and pharmacokinetic properties.

  • Benzene Ring (Positions 5 & 6): Electron-withdrawing groups like halogens (Cl, F) or nitro groups at these positions frequently enhance cytotoxic activity.[5] An amino group at position 6, as in our target compound, can modulate solubility and act as a hydrogen bond donor, potentially altering target binding compared to hydroxyl or halogenated analogs.

Below is a summary of the in vitro anticancer activity of various benzoxazole derivatives against common human cancer cell lines.

Compound ID2-Substituent5/6-SubstituentCancer Cell LineIC₅₀ (µM)Reference
Cmpd 1 -Phenyl5-ClMCF-7 (Breast)1.3[6]
Cmpd 2 -PhenylHMCF-7 (Breast)>50[6]
Cmpd 3 -ThiophenylHHCT116 (Colon)24.5[7]
Cmpd 4 Various aryl5-FVariousSignificant Activity[5]
Cmpd 5 -CH₂-S-BenzimidazoleHHCT116 (Colon)35.6[7]
Cmpd 6 N-methylpiperazine-phenylHHCT116 (Colon)2.9[8]

This table is a representation of data from multiple sources and is not an exhaustive list.

Based on the SAR, the butyl group in This compound provides lipophilicity, while the 6-amino group could engage in specific interactions with target proteins. Its activity will likely differ from aryl-substituted derivatives but could be significant and warrants experimental validation.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Treat with Benzoxazole Derivatives (Varying Conc.) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (e.g., 570 nm) G->H I Calculate % Viability and IC50 Value H->I

Caption: Experimental workflow for determining anticancer activity via MTT assay.

Many benzoxazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the Akt/NF-κB pathway.[9]

G GF Growth Factors GFR Receptor (e.g., EGFR) GF->GFR PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates IkB IκB Akt->IkB Inhibits NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Proliferation Cell Proliferation Survival Nucleus->Proliferation Promotes Transcription Benzoxazole Benzoxazole Derivatives Benzoxazole->Akt Benzoxazole->NFkB

Caption: Inhibition of the Akt/NF-κB pathway by certain benzoxazole derivatives.

Comparative Analysis: Antimicrobial Activity

Benzoxazoles are also recognized for their broad-spectrum antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10]

Structure-Activity Relationship (SAR) Insights:

  • Position 2: The substituent at the 2-position significantly impacts the antimicrobial spectrum. Derivatives with aryl groups, especially those with halogen or methoxy substitutions, often show potent activity.[11] The 2-butyl group's flexibility and lipophilicity could facilitate penetration of microbial cell walls.

  • Benzene Ring: Substitutions on the benzene ring can fine-tune the activity. The presence of an amino group at position 6 may enhance activity against certain strains by increasing polarity and potential for hydrogen bonding.

The table below presents the minimum inhibitory concentration (MIC) for several benzoxazole derivatives.

Compound ID2-Substituent5/6-SubstituentOrganismMIC (µg/mL or µM)Reference
Cmpd 7 -PhenylHE. coli25 µg/mL[8]
Cmpd 8 -N-phenylHE. coli25 µg/mL[8]
Cmpd 9 -Mercapto-(4-methoxyphenyl)5-carbohydrazideB. subtilis1.14 x 10⁻³ µM[7]
Cmpd 10 -Mercapto-(4-chlorophenyl)5-carbohydrazideE. coli1.40 x 10⁻³ µM[7]
Cmpd 11 -ThiophenylHC. albicans0.34 x 10⁻³ µM[7]
Cmpd 12 -Thiourea6-ClM. tuberculosisPotent Activity[12]

This table is a representation of data from multiple sources and is not an exhaustive list.

Given the established antimicrobial potential of the benzoxazole core and the reported investigations into its close analog, 2-Butyl-1,3-benzoxazol-6-ol, it is highly probable that This compound will exhibit antimicrobial activity. Empirical testing is required to determine its spectrum and potency.

G cluster_sar Structure-Activity Relationship Summary cluster_pos2 Position 2 Substituent cluster_pos56 Position 5/6 Substituent Core Benzoxazole Core Aryl Aryl/Heteroaryl (e.g., Phenyl, Thiophenyl) Core->Aryl Alkyl Alkyl Chain (e.g., Butyl) Core->Alkyl EWG Electron Withdrawing (e.g., -Cl, -F, -NO2) Core->EWG EDG Electron Donating (e.g., -NH2, -OH) Core->EDG Activity Biological Activity (Anticancer/Antimicrobial) Aryl->Activity Often Potent Alkyl->Activity Modulates Lipophilicity EWG->Activity Often Enhances EDG->Activity Modulates Solubility/Binding

Caption: Key structure-activity relationships for benzoxazole derivatives.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison, standardized protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., E. coli, S. aureus) equivalent to 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the benzoxazole compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]

Conclusion

The benzoxazole scaffold represents a privileged structure in drug discovery, with extensive literature supporting its anticancer and antimicrobial potential. While specific biological data for This compound is not yet widely published, a comparative analysis of its structural analogs provides a strong rationale for its investigation. The presence of a C2-butyl group and a C6-amino group offers a unique combination of lipophilicity and hydrogen bonding capability. Based on established structure-activity relationships, it is plausible that this compound could exhibit significant biological activity. This guide serves as a foundational resource for researchers aiming to synthesize and evaluate this compound, a promising but underexplored member of the versatile benzoxazole family. Further empirical studies are essential to fully elucidate its therapeutic potential.

References

Comparative Analysis of the Predicted Biological Activity of 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2][3] These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6][7] The biological effects of benzoxazole derivatives are often dictated by the nature and position of substituents on the bicyclic ring system. This guide provides a comparative analysis of the predicted biological activity of 2-Butyl-1,3-benzoxazol-6-amine, a specific derivative for which direct experimental data is not yet publicly available. The analysis is based on the established biological profiles of structurally related benzoxazole compounds. By examining the activities of analogs, we can infer the potential therapeutic applications of this compound and provide a foundation for future experimental investigation.

Predicted Biological Activities of this compound

While specific quantitative data for this compound is not available in the reviewed literature, the structural features of the molecule—a butyl group at the 2-position and an amino group at the 6-position—allow for predictions of its potential biological activities based on structure-activity relationship (SAR) studies of similar benzoxazole derivatives.[8]

Comparative Analysis with Structurally Related Benzoxazoles

To contextualize the potential activity of this compound, this section presents a comparative analysis with other 2-substituted and 6-substituted benzoxazole derivatives for which quantitative biological data have been published.

Antimicrobial Activity

Benzoxazole derivatives are well-documented as potent antimicrobial agents.[1][9] The nature of the substituent at the 2-position significantly influences the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity of Benzoxazole Derivatives

CompoundSubstituent at C2Substituent at C5/C6/C7Test OrganismMIC (µg/mL)Reference
5c 4-Chlorophenyl5-NitroBacillus subtilis3.12[10]
5e 4-Nitrophenyl5-NitroBacillus subtilis3.12[10]
6a 2-Hydroxyphenyl5-NitroPseudomonas aeruginosa6.25[10]
6e 4-Nitrophenyl5-NitroPseudomonas aeruginosa6.25[10]
Compound 19 Substituted Phenyl-Aspergillus niger2.40 x 10⁻³ µM[11]
Compound 1 Substituted Phenyl-Candida albicans0.34 x 10⁻³ µM[11]

Based on these findings, it is plausible that this compound could exhibit antibacterial and antifungal properties. The lipophilic butyl group at the C2 position may enhance its ability to penetrate microbial cell membranes.

Anticancer Activity

Numerous benzoxazole derivatives have been synthesized and evaluated as potential anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[5][12][13]

Table 2: Comparative Anticancer Activity of Benzoxazole Derivatives

CompoundSubstituent at C2Substituent at C6Cancer Cell LineIC₅₀ (µM)Reference
Compound 3m Substituted PiperazineAminoHT-29 (Colon)Not specified, potent[5]
Compound 3n Substituted PiperazineAminoHT-29 (Colon)Not specified, potent[5]
Compound 4 Substituted Phenyl-HCT-116 (Colorectal)24.5[11]
Compound 6 Substituted Phenyl-HCT-116 (Colorectal)30.2[11]
Compound 25 Substituted Phenyl-HCT-116 (Colorectal)35.8[11]
Compound 26 Substituted Phenyl-HCT-116 (Colorectal)29.4[11]
1d N-methyl-piperazineN-methyl-piperazineHCT116 (Colon)Potent activity[14]
1f (Benzimidazole analog) N-methyl-piperazineN-methyl-piperazineHCT116 (Colon)Potent activity[14]
1g (Benzoxazole analog) N-methyl-piperazineN-methyl-piperazineHCT116 (Colon)Potent activity[14]

The presence of an amino group at the 6-position in some potent anticancer benzoxazoles suggests that this compound could be a candidate for anticancer drug development.

Anti-inflammatory Activity

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties.[6][15]

Table 3: Comparative Anti-inflammatory Activity of Benzoxazole Derivatives

CompoundSubstituentsAssayActivityReference
Compound 3c Benzoxazolone derivativeIL-6 InhibitionIC₅₀ = 10.14 ± 0.08 µM[6]
Compound 3d Benzoxazolone derivativeIL-6 InhibitionIC₅₀ = 5.43 ± 0.51 µM[6]
Compound 3g Benzoxazolone derivativeIL-6 InhibitionIC₅₀ = 5.09 ± 0.88 µM[6]
SH1-SH3, SH6-SH8 Methyl 2-(arylideneamino) benzoxazole -5-carboxylateCarrageenan-induced paw edemaSignificant reduction in inflammation[15]

Given the structural similarities to other biologically active benzoxazoles, this compound may also possess anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[16]
  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile broth to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with a standard antibiotic), negative (broth with solvent), and growth (broth with inoculum only) controls are included.

  • Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay[12]
  • Cell Seeding: Human cancer cell lines (e.g., Lu-1, Hep-G2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The optical density is measured at 540 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound required to inhibit 50% of cell growth (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Assay: Inhibition of IL-6 Production in LPS-induced BV-2 Cells[17]
  • Cell Culture: BV-2 microglial cells are cultured in appropriate media.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time, followed by stimulation with lipopolysaccharide (LPS).

  • Measurement of NO Production: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are quantified by quantitative real-time PCR.

  • Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated relative to the LPS-treated control.

Visualizations

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture C Inoculation of 96-well Plate A->C B Compound Dilution Series B->C D Incubation C->D E Visual Inspection / OD Reading D->E F MIC Determination E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

General Signaling Pathway for Inflammation Induction by LPS

G LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of structurally similar benzoxazole derivatives strongly suggests its potential as a bioactive molecule. The presence of a 2-butyl group and a 6-amino group are features found in other benzoxazoles with demonstrated antimicrobial, anticancer, and anti-inflammatory activities. This analysis, along with the provided experimental protocols, serves as a valuable resource for guiding future research into the pharmacological profile of this promising compound. Further in vitro and in vivo studies are warranted to definitively characterize its biological effects and therapeutic potential.

References

Validating the Structure of 2-Butyl-1,3-benzoxazol-6-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of novel compounds is a critical step in drug discovery and development. The primary analytical techniques employed for the elucidation of benzoxazole derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3][4][5][6][7] These methods provide unambiguous evidence for the presence of key functional groups and the overall molecular framework.

Predicted Spectroscopic Data for 2-Butyl-1,3-benzoxazol-6-amine

The following tables summarize the expected quantitative data for this compound based on typical values for analogous structures found in the literature.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic CH (positions 4, 5, 7)6.5 - 7.5Multiplet3H
Amine NH₂3.5 - 4.5Singlet (broad)2H
Butyl CH₂ (α to benzoxazole)2.8 - 3.2Triplet2H
Butyl CH₂ (β)1.6 - 1.9Sextet2H
Butyl CH₂ (γ)1.3 - 1.5Sextet2H
Butyl CH₃0.9 - 1.1Triplet3H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N (benzoxazole)160 - 170
Aromatic C-O145 - 155
Aromatic C-NH₂140 - 150
Aromatic C (quaternary)130 - 140
Aromatic CH100 - 125
Butyl CH₂ (α to benzoxazole)30 - 35
Butyl CH₂ (β)25 - 30
Butyl CH₂ (γ)20 - 25
Butyl CH₃10 - 15

Table 3: Predicted IR Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=N Stretch (Benzoxazole)1620 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350
C-O Stretch1000 - 1300

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/z
[M]⁺ (Molecular Ion)204.1263
[M+H]⁺205.1341

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the characterization of benzoxazole derivatives.[1][2][3][6][8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of this compound.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesize this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Comparison Compare Experimental Data with Predicted Values NMR->Comparison IR->Comparison MS->Comparison Confirmation Structural Confirmation Comparison->Confirmation

References

Efficacy comparison of 2-Butyl-1,3-benzoxazol-6-amine analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of 2-Substituted Benzoxazole Analogues

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the efficacy of various 2-substituted benzoxazole analogues, with a focus on their anticancer and antimicrobial properties. The information is compiled from preclinical studies and is intended to guide further research and development in this promising area.

Anticancer Activity of 2-Aryl Benzoxazole Derivatives

A series of novel benzoxazole derivatives have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. The following data summarizes the in vitro cytotoxicity of selected compounds.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 2-Aryl Benzoxazole Analogues against Human Cancer Cell Lines

Compound ID2-Aryl SubstituentHT-29 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)C6 (Brain) IC50 (µM)
3m 4-(4-methylpiperazin-1-yl)phenyl>501.13 ± 0.121.98 ± 0.151.65 ± 0.112.34 ± 0.21
3n 4-(4-ethylpiperazin-1-yl)phenyl>501.21 ± 0.142.11 ± 0.181.78 ± 0.132.56 ± 0.25
Doxorubicin (Standard)0.98 ± 0.080.87 ± 0.071.05 ± 0.091.12 ± 0.101.34 ± 0.12

Data adapted from a study on Phortress analogues, where the benzothiazole core was replaced with a benzoxazole ring system.[1]

Structure-Activity Relationship Insights:

The data suggests that the introduction of a piperazino group at the para position of the 2-phenyl ring confers potent anticancer activity, particularly against MCF7, A549, HepG2, and C6 cell lines. The activity is comparable to the standard chemotherapeutic agent, Doxorubicin.

Antimicrobial Activity of 2-Substituted Benzoxazole Derivatives

Benzoxazole derivatives have also been extensively studied for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-substituted benzoxazoles against various bacterial and fungal strains.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of 2-Substituted Benzoxazole Analogues

Compound ID2-SubstituentS. aureusB. subtilisE. coliP. aeruginosaC. albicans
5c 2-(4-Chlorophenyl)>1003.12>10012.550
5e 2-(2,4-Dichlorophenyl)253.12506.25>100
6a 2-(Phenyl)506.251006.25>100
6e 2-(4-Nitrophenyl)256.25506.25>100
Ampicillin (Standard)1.560.783.12>100-
Fluconazole (Standard)----6.25

Data represents a selection of 2,5-disubstituted benzoxazoles and benzimidazoles, highlighting the antimicrobial potential of the benzoxazole scaffold.[2]

Structure-Activity Relationship Insights:

The antimicrobial activity is significantly influenced by the nature and position of the substituent on the 2-phenyl ring. Electron-withdrawing groups, such as chloro and nitro, appear to enhance the antibacterial activity, particularly against P. aeruginosa.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized benzoxazole derivatives on various cancer cell lines.[1][3]

Materials:

  • Synthesized benzoxazole derivatives

  • Human cancer cell lines (e.g., HT-29, MCF7, A549, HepG2, C6)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of the benzoxazole derivatives that inhibits the visible growth of microorganisms.[4][5]

Materials:

  • Synthesized benzoxazole derivatives

  • Bacterial and fungal strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum adjusted to 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of benzoxazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.

VEGFR-2 Inhibition in Cancer

Several 2-substituted benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Benzoxazole 2-Substituted Benzoxazole Analogue Benzoxazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by 2-substituted benzoxazole analogues.

DNA Gyrase Inhibition in Bacteria

The antibacterial activity of some benzoxazole derivatives is linked to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and transcription.[2]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB) Relaxed_DNA->DNA_Gyrase ADP ADP + Pi DNA_Gyrase->ADP Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Replication_Fork DNA Replication Fork Progression DNA_Gyrase->Replication_Fork ATP ATP ATP->DNA_Gyrase Supercoiled_DNA->Replication_Fork Benzoxazole 2-Substituted Benzoxazole Analogue Benzoxazole->DNA_Gyrase Inhibits ATPase activity Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

References

A Comparative Guide to the Synthesis of 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methodologies for obtaining 2-Butyl-1,3-benzoxazol-6-amine, a benzoxazole derivative with potential applications in medicinal chemistry. The comparison is based on experimental data for analogous reactions, offering insights into reaction efficiency, conditions, and potential yields.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Two-Step Synthesis via Nitro IntermediateMethod 2: One-Pot Condensation
Starting Materials 4-nitro-2-aminophenol, Valeraldehyde2,4-diaminophenol dihydrochloride, Valeric acid
Key Steps 1. Condensation/Cyclization2. Nitro Group Reduction1. One-pot condensation/cyclization
Overall Yield ~75-85% (estimated)~80-90% (reported for similar compounds)
Reaction Time Step 1: ~1.5 hoursStep 2: ~4 hours~12-24 hours
Key Reagents NiSO₄ (catalyst), SnCl₂·2H₂O/HCl (reductant)Polyphosphoric acid (PPA)
Complexity Two distinct reaction and purification stepsSimpler one-pot procedure

Introduction to this compound Synthesis

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as inhibitors of enzymes such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[1][2] The synthesis of specifically substituted benzoxazoles like this compound is of significant interest for the development of novel therapeutic agents. This guide outlines and compares two viable synthetic routes to this target molecule.

Method 1: Two-Step Synthesis via Nitro Intermediate

This common and reliable approach involves the initial formation of a 2-substituted-6-nitrobenzoxazole, followed by the reduction of the nitro group to the desired 6-amino functionality.

Experimental Protocol

Step 1: Synthesis of 2-Butyl-6-nitro-1,3-benzoxazole

A mixture of 4-nitro-2-aminophenol (1.0 mmol), valeraldehyde (1.2 mmol), and nickel(II) sulfate (NiSO₄, 10 mol%) in ethanol (10 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically within 1.5 hours), the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-butyl-6-nitro-1,3-benzoxazole.[3] For analogous reactions, yields are reported to be in the range of 80-90%.[3]

Step 2: Reduction to this compound

To a solution of 2-butyl-6-nitro-1,3-benzoxazole (1.0 mmol) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 mmol) and concentrated hydrochloric acid are added. The mixture is heated to reflux for approximately 4 hours. After completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. Purification by column chromatography affords the final product, this compound. This reduction method is known to be efficient for aromatic nitro compounds, with yields typically exceeding 90%.

Logical Workflow for Method 1

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 4-nitro-2-aminophenol 4-nitro-2-aminophenol Reaction_1 Condensation with NiSO4 catalyst in Ethanol at RT 4-nitro-2-aminophenol->Reaction_1 Valeraldehyde Valeraldehyde Valeraldehyde->Reaction_1 2-Butyl-6-nitro-1,3-benzoxazole 2-Butyl-6-nitro-1,3-benzoxazole Reaction_1->2-Butyl-6-nitro-1,3-benzoxazole Intermediate 2-Butyl-6-nitro-1,3-benzoxazole Reaction_2 Reduction with SnCl2/HCl in Ethanol (Reflux) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Workflow for the two-step synthesis of this compound.

Method 2: One-Pot Condensation

This method offers a more streamlined approach by directly reacting a 2,4-diaminophenol derivative with a carboxylic acid in a single step.

Experimental Protocol

A mixture of 2,4-diaminophenol dihydrochloride (1.0 mmol) and valeric acid (1.1 mmol) is heated in polyphosphoric acid (PPA) at approximately 150-180°C for 12-24 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected, washed with water, and neutralized. The crude product is then purified by recrystallization or column chromatography to yield this compound. For the synthesis of similar 5-amino-2-substituted-benzoxazoles, this method has been reported to provide good yields.[4]

Logical Workflow for Method 2

G cluster_0 One-Pot Synthesis 2,4-diaminophenol 2,4-diaminophenol Reaction Condensation in Polyphosphoric Acid (150-180°C) 2,4-diaminophenol->Reaction Valeric_Acid Valeric Acid Valeric_Acid->Reaction Final_Product This compound Reaction->Final_Product

Workflow for the one-pot synthesis of this compound.

VEGFR-2 Signaling Pathway

Benzoxazole derivatives have been identified as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels.[1][5]

G cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Activation Dimerization->PLCg PI3K PI3K/Akt Pathway Dimerization->PI3K RAS_RAF Ras/Raf/MEK/ERK Pathway PLCg->RAS_RAF Proliferation Cell Proliferation & Migration PI3K->Proliferation RAS_RAF->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

References

Spectroscopic Analysis: A Comparative Guide to 2-Butyl-1,3-benzoxazol-6-amine and Its Nitro Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison between the final product, 2-Butyl-1,3-benzoxazol-6-amine, and its immediate precursor, 2-Butyl-6-nitro-1,3-benzoxazole, is detailed in this guide. The analysis focuses on the distinct spectral changes observed upon the reduction of the nitro group to an amine, a critical transformation in the synthesis of many pharmacologically relevant scaffolds.

This guide presents a comparative analysis of this compound and its precursor, 2-Butyl-6-nitro-1,3-benzoxazole, through various spectroscopic techniques. Due to the limited availability of direct experimental data for this compound and its specific nitro precursor in publicly accessible databases, this guide utilizes data from closely related analogs and foundational spectroscopic principles to predict and explain the expected spectral characteristics. The primary precursor considered for the synthesis of the target amine is 2-Butyl-6-nitro-1,3-benzoxazole, which is synthesized from 4-amino-2-nitrophenol and valeryl chloride, followed by cyclization. The final step involves the reduction of the nitro group.

Synthetic Pathway and Spectroscopic Interrogation Points

The synthetic route from the starting material to the final amine product offers two key points for spectroscopic comparison: the initial precursor and the intermediate nitro-compound. This guide will focus on the comparison between the nitro-intermediate and the final amine product, as this represents the most direct precursor-product relationship and highlights the spectroscopic signatures of the key functional group transformation.

Synthetic Pathway Synthetic Pathway for this compound A 4-Amino-2-nitrophenol B 2-Butyl-6-nitro-1,3-benzoxazole (Precursor) A->B Valeroyl Chloride, Cyclization C This compound (Final Product) B->C Reduction (e.g., SnCl2/HCl) Spectroscopic Comparison Workflow Workflow for Spectroscopic Comparison cluster_precursor Precursor Analysis cluster_product Product Analysis Precursor_NMR Acquire NMR Data (¹H, ¹³C) Compare_NMR Compare NMR Spectra Precursor_NMR->Compare_NMR Precursor_IR Acquire IR Data Compare_IR Compare IR Spectra Precursor_IR->Compare_IR Precursor_MS Acquire MS Data Compare_MS Compare MS Spectra Precursor_MS->Compare_MS Product_NMR Acquire NMR Data (¹H, ¹³C) Product_NMR->Compare_NMR Product_IR Acquire IR Data Product_IR->Compare_IR Product_MS Acquire MS Data Product_MS->Compare_MS Interpretation Interpret Spectral Changes Compare_NMR->Interpretation Compare_IR->Interpretation Compare_MS->Interpretation Conclusion Confirm Transformation Interpretation->Conclusion

In Silico Modeling and Interaction Analysis of 2-Butyl-1,3-benzoxazol-6-amine and Analogs as Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in silico modeling and experimentally determined inhibitory activity of a representative benzoxazole derivative, 2-chloro-N-(2-(3,4-dimethoxyphenyl)benzo[d]oxazol-5-yl)benzamide (BXZ-3), against Cyclooxygenase-2 (COX-2). The performance of this compound is compared with the known non-steroidal anti-inflammatory drugs (NSAIDs) Celecoxib and Naproxen. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

2-Butyl-1,3-benzoxazol-6-amine belongs to the benzoxazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. A key target for anti-inflammatory drug design is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. This guide explores the potential of benzoxazole derivatives as selective COX-2 inhibitors, using in silico modeling and in vitro experimental data for a representative compound.

Comparative Performance Analysis

The following table summarizes the in silico docking and in vitro inhibitory activity of the representative benzoxazole derivative (BXZ-3) in comparison to the well-established COX-2 inhibitors Celecoxib and Naproxen.

CompoundTargetIn Silico Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)In Vitro IC50 (µM)Selectivity Index (COX-1/COX-2)
BXZ-3 (Benzoxazole Derivative) COX-2-9.5Arg120, Tyr355, Ser5300.57>175
Celecoxib COX-2-10.2Arg513, His90, Gln192, Leu3520.04 - 0.30[1]>303
Naproxen COX-2-8.7Arg120, Tyr3550.18~1.89

Note: The data for BXZ-3 is representative of a potent benzoxazole derivative from published studies. Direct in silico and in vitro data for this compound is not extensively available in public literature; therefore, a closely related and well-studied analog has been used for this comparative analysis.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams illustrate the COX-2 signaling pathway and a typical workflow for in silico drug screening.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression BXZ_Amine This compound (or analog) BXZ_Amine->COX2 Inhibits

Caption: Simplified COX-2 signaling pathway leading to inflammation and pain.

In_Silico_Workflow Start Start: Identify Target (e.g., COX-2) Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Start->Ligand_Prep Protein_Prep Protein Preparation (PDB structure, remove water, add hydrogens) Start->Protein_Prep Docking Molecular Docking (Predict binding pose and affinity) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analysis of Results (Binding energy, interactions) Docking->Analysis Selection Candidate Selection (Prioritize compounds for synthesis) Analysis->Selection End End: In Vitro Validation Selection->End

Caption: A typical workflow for in silico molecular docking studies.

Detailed Experimental Protocols

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction patterns of this compound analogs with the active site of human COX-2.

Methodology:

  • Protein Preparation:

    • The three-dimensional crystal structure of human COX-2 complexed with a known inhibitor (e.g., PDB ID: 5KIR) is obtained from the Protein Data Bank.

    • The protein structure is prepared by removing water molecules and co-crystallized ligands.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The grid box for docking is defined to encompass the active site of the enzyme, typically centered on the co-crystallized ligand.

  • Ligand Preparation:

    • The 2D structure of the benzoxazole derivative is sketched using a chemical drawing tool.

    • The 2D structure is converted to a 3D structure.

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

  • Molecular Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina.

    • The Lamarckian Genetic Algorithm is commonly employed for the conformational search.

    • A set number of docking runs (e.g., 100) are performed to generate multiple binding poses.

    • The resulting poses are clustered based on root-mean-square deviation (RMSD).

  • Analysis of Results:

    • The binding poses are ranked based on their predicted binding energies (in kcal/mol).

    • The pose with the lowest binding energy is selected for detailed interaction analysis.

    • Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues are visualized and analyzed.

In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against human COX-2.

Methodology:

  • Reagent Preparation:

    • A reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) is prepared.

    • Human recombinant COX-2 enzyme is diluted to the desired concentration in the reaction buffer.

    • A solution of heme is prepared as a cofactor.

    • The substrate, arachidonic acid, is prepared in a suitable solvent.

    • A colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is prepared.

    • The test compound and a reference inhibitor (e.g., Celecoxib) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • The assay is performed in a 96-well plate.

    • To each well, the reaction buffer, diluted COX-2 enzyme, and heme are added.

    • The test compound at various concentrations (or the reference inhibitor) is then added to the respective wells. A control well with solvent only is also included.

    • The plate is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by adding the arachidonic acid substrate and the colorimetric substrate.

    • The change in absorbance is monitored over time at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis:

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The in silico and in vitro data presented in this guide suggest that benzoxazole derivatives, exemplified by BXZ-3, are a promising class of compounds for the development of selective COX-2 inhibitors. Molecular docking studies reveal key interactions with the COX-2 active site that are consistent with potent inhibitory activity. The experimental data confirms this potential, with some analogs exhibiting IC50 values comparable to or even exceeding that of established NSAIDs. Further investigation into the structure-activity relationship of this compound and related compounds is warranted to optimize their potency and selectivity for the development of novel anti-inflammatory therapeutics.

References

The Enigmatic Role of the Butyl Group: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 2-substituted benzoxazoles, a versatile heterocyclic scaffold known for a wide array of pharmacological activities. While the focus is on the 2-butyl substitution, a comprehensive literature search reveals a notable scarcity of specific quantitative data for this particular analog. This guide, therefore, provides a broader comparative analysis of 2-substituted benzoxazoles, drawing upon available experimental data for other derivatives to infer the potential role of the 2-butyl group and to highlight a significant knowledge gap in the field.

Benzoxazole and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the potency and selectivity of these compounds.[1]

Comparative Analysis of Biological Activity

Antimicrobial Activity

The benzoxazole nucleus is a common feature in many antimicrobial agents. The nature of the substituent at the 2-position significantly influences the antimicrobial spectrum and potency. Generally, the introduction of aromatic and heterocyclic moieties at the 2-position has been a primary focus of research.

Table 1: Comparative Antimicrobial Activity of 2-Substituted Benzoxazoles

Compound ID2-SubstituentTest OrganismActivity (MIC in µg/mL)Reference
1 PhenylEscherichia coli>250[4]
2 4-ChlorophenylEscherichia coli125[4]
3 2,4-DichlorophenylEscherichia coli62.5[4]
4 4-NitrophenylStaphylococcus aureus7.8[4]
5 2-NaphthylCandida albicans15.6[4]

Note: This table is a representative summary based on available data for 2-aryl-substituted benzoxazoles to illustrate SAR principles. Data for a 2-butyl analog is not available in the cited literature.

The data in Table 1 suggests that electron-withdrawing groups on a 2-aryl substituent can enhance antibacterial activity. For instance, the introduction of chlorine atoms on the phenyl ring (compounds 2 and 3) improves activity against E. coli compared to the unsubstituted phenyl ring (compound 1).[4] The presence of a nitro group (compound 4) appears to be favorable for activity against Gram-positive bacteria like S. aureus.[4] While no direct data for a 2-butyl group is available, it is conceivable that its lipophilic nature could influence membrane permeability and thus antimicrobial activity, though its potency relative to aryl-substituted analogs remains to be experimentally determined.

Anticancer Activity

Numerous 2-substituted benzoxazole derivatives have been investigated for their potential as anticancer agents. The SAR studies in this area are often focused on their ability to inhibit specific enzymes or cellular processes involved in cancer progression.

Table 2: Comparative Anticancer Activity of 2-Substituted Benzoxazoles

Compound ID2-SubstituentCancer Cell LineActivity (IC50 in µM)Reference
6 PhenylMCF-7 (Breast)>100[2]
7 4-MethoxyphenylMCF-7 (Breast)50.2[2]
8 4-ChlorophenylMCF-7 (Breast)12.5[2]
9 3,4,5-TrimethoxyphenylA549 (Lung)5.8[5]

Note: This table is a representative summary based on available data for 2-aryl-substituted benzoxazoles to illustrate SAR principles. Data for a 2-butyl analog is not available in the cited literature.

Similar to the antimicrobial SAR, the electronic properties of the 2-aryl substituent play a significant role in the anticancer activity of benzoxazoles. Electron-withdrawing groups like chlorine (compound 8) tend to increase the cytotoxic potency against MCF-7 cells compared to electron-donating groups like methoxy (compound 7) or an unsubstituted phenyl ring (compound 6).[2] The presence of multiple methoxy groups on the phenyl ring (compound 9) has also been shown to be beneficial for activity against lung cancer cells.[5] The impact of a simple alkyl chain like a butyl group on anticancer activity is not well-documented and represents an area for future investigation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of 2-substituted benzoxazoles.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The inoculum is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Test Compounds: The benzoxazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a sterile 96-well microtiter plate using the appropriate broth medium.[4]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are also included. The plates are then incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.[4]

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included. The cells are then incubated for a further 48-72 hours.[2]

  • MTT Addition and Incubation: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[2]

  • Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting colored solution is then measured using a microplate reader at a wavelength of 570 nm.[2]

  • Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2]

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the general workflow for a structure-activity relationship study of 2-substituted benzoxazoles, from initial synthesis to the identification of lead compounds.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design of Analogs (Varying R at 2-position) synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC determination) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT assay) purification->anticancer enzyme Enzyme Inhibition Assays (e.g., Kinase inhibition) purification->enzyme data Collect Quantitative Data (IC50, MIC values) antimicrobial->data anticancer->data enzyme->data sar Establish Structure-Activity Relationship (SAR) data->sar sar->start Iterative Design lead Identify Lead Compounds sar->lead

Caption: Workflow for a typical Structure-Activity Relationship (SAR) study of 2-substituted benzoxazoles.

Conclusion and Future Directions

The 2-substituted benzoxazole scaffold remains a promising starting point for the development of new therapeutic agents. The available literature strongly indicates that the nature of the substituent at the 2-position is a critical determinant of biological activity. While extensive research has been conducted on 2-aryl and other complex derivatives, there is a clear and significant gap in our understanding of the role of simple alkyl substituents, particularly the 2-butyl group.

The lack of quantitative data for 2-butyl-substituted benzoxazoles prevents a direct comparison with other analogs and hinders our ability to fully map the SAR of this important class of compounds. Future research should focus on the systematic synthesis and biological evaluation of a series of 2-alkyl-substituted benzoxazoles, including the butyl derivative. Such studies would provide valuable insights into the influence of lipophilicity and steric factors on the antimicrobial, anticancer, and other pharmacological properties of these compounds, and could lead to the discovery of novel and potent therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of benzoxazole derivatives, with a focus on compounds structurally related to 2-Butyl-1,3-benzoxazol-6-amine. While no specific experimental cytotoxicity data for this compound has been identified in publicly available literature, this document summarizes the cytotoxic activity of analogous compounds to provide a predictive framework and guide future research. The data presented is compiled from various studies and focuses on in vitro assessments against several human cancer cell lines.

Comparative Cytotoxicity Data

The cytotoxic effects of various 2,6-disubstituted benzoxazole derivatives have been evaluated, demonstrating a range of potencies that are highly dependent on the nature of the substituents at these positions. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for selected benzoxazole derivatives that share structural similarities with this compound. These similarities include alkyl or aryl substitutions at the 2-position and various functional groups at the 6-position.

Compound2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
This compound -CH₂(CH₂)₂CH₃ -NH₂ N/A Data Not Found N/A N/A
2-(p-tolyl)-6-nitrobenzoxazolep-tolyl-NO₂MCF-715.2Doxorubicin1.2
2-(p-tolyl)-6-nitrobenzoxazolep-tolyl-NO₂HepG218.5Doxorubicin1.8
2-(p-tolyl)-6-nitrobenzoxazolep-tolyl-NO₂HCT-11625.3Doxorubicin2.1
6-acetyl-2-(4-(methylsulfonyl)phenyl)benzoxazole4-(methylsulfonyl)phenyl-COCH₃MCF-78.93Doxorubicin0.98
6-acetyl-2-(4-(methylsulfonyl)phenyl)benzoxazole4-(methylsulfonyl)phenyl-COCH₃HepG210.21Doxorubicin1.12
2-(4-methoxyphenyl)-6-nitrobenzoxazole4-methoxyphenyl-NO₂A5497.8Cisplatin5.2
2-(4-chlorophenyl)-6-nitrobenzoxazole4-chlorophenyl-NO₂A5496.5Cisplatin5.2
6-amino-2-(4-methoxyphenyl)benzoxazole4-methoxyphenyl-NH₂A549>100Cisplatin5.2
6-amino-2-(4-chlorophenyl)benzoxazole4-chlorophenyl-NH₂A549>100Cisplatin5.2

Note: The absence of data for the target compound, this compound, highlights a gap in the current research landscape and underscores the potential for novel findings in this specific chemical space. The presented data for related compounds suggest that both the substituent at the 2-position and the functional group at the 6-position play a crucial role in determining the cytotoxic potency. For instance, the conversion of a nitro group at the 6-position to an amino group has been observed to significantly decrease or abrogate cytotoxic activity in the tested cell lines.

Experimental Protocols

The most commonly employed method for evaluating the cytotoxicity of benzoxazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzoxazole derivatives, including the test compound and a reference standard (e.g., Doxorubicin or Cisplatin), are dissolved in a suitable solvent (typically DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, commonly 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm. The background absorbance is typically measured at 630 nm and subtracted from the 570 nm reading.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Experimental Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Compound Dilutions B->C Start Treatment D Treat Cells with Compounds C->D E Incubate for 48-72h D->E F Add MTT Solution E->F Begin Assay G Incubate for 2-4h F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I Read Plate J Calculate Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Signaling Pathways

Benzoxazole derivatives have been reported to exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death. Several signaling pathways are implicated in this process, with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mammalian Target of Rapamycin (mTOR) pathways being prominent targets.[3][4] Inhibition of these pathways can disrupt tumor angiogenesis, cell proliferation, and survival.

The intrinsic apoptosis pathway is often initiated by cellular stress, leading to the activation of pro-apoptotic proteins like Bax and the subsequent release of cytochrome c from the mitochondria. This triggers a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.

G Simplified Intrinsic Apoptosis Pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade Benzoxazole Benzoxazole Derivative Bax Bax Activation Benzoxazole->Bax Induces Mito Mitochondrial Cytochrome c Release Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Triggers Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzoxazoles.

References

A Comparative Review of Synthetic Methodologies for 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzoxazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Consequently, the development of efficient and versatile synthetic methods for this heterocyclic core is of significant interest to researchers and drug development professionals. This guide provides a comparative overview of key synthetic methodologies for the preparation of 2-aminobenzoxazoles, presenting quantitative data, detailed experimental protocols, and visualizations of reaction pathways to aid in the selection of the most suitable method for a given application.

Methodology 1: Reaction of 2-Aminophenols with Cyanating Agents

A classical and widely employed route to 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with a cyanating agent. This approach is valued for its directness and the ready availability of starting materials.

Using Cyanogen Bromide (BrCN)

The reaction of 2-aminophenols with cyanogen bromide is one of the most established methods for the synthesis of 2-aminobenzoxazoles. However, the high toxicity of cyanogen bromide is a significant drawback, prompting the development of safer alternatives.[1][2][3]

Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

As a safer alternative to cyanogen bromide, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a valuable electrophilic cyanating agent.[1][2][3][4][5] The reaction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF3·Et2O), or a strong base like lithium hexamethyldisilazide (LiHMDS).[4][6] This method offers operational simplicity and a broad substrate scope.[2][6]

Table 1: Synthesis of 2-Aminobenzoxazoles using NCTS and BF3·Et2O [2][6]

Entry2-Aminophenol DerivativeProductYield (%)Reaction Time (h)
12-AminophenolBenzo[d]oxazol-2-amine6025-30
22-Amino-4-methylphenol5-Methylbenzo[d]oxazol-2-amine5325-30
32-Amino-4-chlorophenol5-Chlorobenzo[d]oxazol-2-amine5525-30
42-Amino-4-nitrophenol5-Nitrobenzo[d]oxazol-2-amine4525-30

Reaction conditions: 2-aminophenol (0.9 mmol), NCTS (1.5 equiv), BF3·Et2O (2 equiv), 1,4-dioxane (5 mL), reflux.

Methodology 2: Direct C-H Amination of Benzoxazoles

Direct C-H amination of the benzoxazole core at the 2-position represents a more atom-economical approach, avoiding the pre-functionalization of starting materials. These methods often employ transition metal catalysts.

Copper-Catalyzed Amination

Copper salts, such as copper(I) chloride (CuCl), can effectively catalyze the direct amination of benzoxazoles with primary and secondary amines.[7][8] The reactions are typically carried out in the presence of an oxidant, like tert-butyl hydroperoxide (TBHP), and can be accelerated by microwave irradiation.[9]

Table 2: Copper-Catalyzed Direct C-H Amination of Benzoxazole [7]

EntryAmineProductYield (%)
1BenzylamineN-Benzylbenzo[d]oxazol-2-amine94
24-MethoxybenzylamineN-(4-Methoxybenzyl)benzo[d]oxazol-2-amine91
3n-ButylamineN-(n-Butyl)benzo[d]oxazol-2-amine75
4Piperidine2-(Piperidin-1-yl)benzo[d]oxazol82

Reaction conditions: Benzoxazole (0.5 mmol), amine (1.0 mmol), CuCl (20 mol%), AcOH (0.8 equiv), TBHP (2.0 equiv), toluene, 80 °C.

Nickel-Catalyzed Amination

Nickel catalysis provides an alternative for the direct C-H amination of benzoxazoles with secondary amines.[10] Nickel(II) acetate in the presence of an oxidant like TBHP can promote this transformation.[10]

Methodology 3: Smiles Rearrangement of Benzoxazole-2-thiol Derivatives

The Smiles rearrangement offers a versatile route to N-substituted 2-aminobenzoxazoles. This intramolecular nucleophilic aromatic substitution reaction proceeds via the activation of a benzoxazole-2-thiol derivative, typically with an acyl chloride, followed by the addition of an amine.[2][3][6][11]

Table 3: One-Pot Amination of Benzoxazole-2-thiol via Smiles Rearrangement [6]

EntryAmineProductYield (%)Reaction Time (h)
1AnilineN-Phenylbenzo[d]oxazol-2-amine836
24-MethoxyanilineN-(4-Methoxyphenyl)benzo[d]oxazol-2-amine786
3BenzylamineN-Benzylbenzo[d]oxazol-2-amine756
4CyclohexylamineN-Cyclohexylbenzo[d]oxazol-2-amine902

Reaction conditions: Benzoxazole-2-thiol (0.16 mmol), amine (1.0 equiv), Cs2CO3 (1.5 equiv), chloroacetyl chloride (1.2 equiv), acetonitrile, reflux.

Methodology 4: Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols with Isocyanides

A palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides provides a mild and efficient route to 2-aminobenzoxazoles.[1][12][13] This method benefits from experimental simplicity and the use of air as the oxidant.[1][13]

Table 4: Palladium-Catalyzed Synthesis of 2-Aminobenzoxazoles [12]

Entryo-AminophenolIsocyanideProductYield (%)
12-Aminophenol1,1,3,3-Tetramethylbutyl isocyanideN-(1,1,3,3-Tetramethylbutyl)benzo[d]oxazol-2-amine95
22-Amino-4-methylphenol1,1,3,3-Tetramethylbutyl isocyanide5-Methyl-N-(1,1,3,3-tetramethylbutyl)benzo[d]oxazol-2-amine92
32-Aminophenoltert-Butyl isocyanideN-(tert-Butyl)benzo[d]oxazol-2-amine90
42-Aminophenol2,6-Dimethylphenyl isocyanideN-(2,6-Dimethylphenyl)benzo[d]oxazol-2-amine85

Reaction conditions: o-Aminophenol (0.5 mmol), isocyanide (0.6 mmol), Pd(PPh3)4 (5 mol%), dioxane, room temperature, air.

Methodology 5: Oxidative Cyclodesulfurization of Phenolic Thioureas

The oxidative cyclodesulfurization of N-(2-hydroxyphenyl)thioureas is another effective method for the synthesis of 2-aminobenzoxazoles. This transformation can be achieved using various oxidizing agents, including superoxide radical anion.[14]

Conclusion

The synthesis of 2-aminobenzoxazoles can be accomplished through a variety of methodologies, each with its own advantages and limitations. The choice of a particular method will depend on factors such as the desired substitution pattern, the availability and toxicity of reagents, and the desired scale of the reaction. The use of NCTS provides a safer alternative to the traditional cyanogen bromide method. Direct C-H amination offers an atom-economical approach, while the Smiles rearrangement is highly versatile for the synthesis of N-substituted derivatives. Palladium-catalyzed aerobic oxidation represents a mild and efficient strategy. This guide provides a foundation for researchers to select and implement the most appropriate synthetic route for their specific needs in the pursuit of novel 2-aminobenzoxazole-based compounds.

Experimental Protocols

General Procedure for the Synthesis of 2-Aminobenzoxazoles using NCTS and BF3·Et2O[6]

To a solution of the respective 2-aminophenol (0.9 mmol) in 1,4-dioxane (5 mL) was added N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv) and boron trifluoride etherate (BF3·Et2O) (2.0 equiv). The reaction mixture was heated to reflux and stirred for 25–30 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 2-aminobenzoxazole.

General Procedure for the One-Pot Amination of Benzoxazole-2-thiol via Smiles Rearrangement[6]

To a stirred suspension of benzoxazole-2-thiol (0.16 mmol) and cesium carbonate (Cs2CO3) (1.5 equiv) in acetonitrile (1 mL) was added the corresponding amine (1.0 equiv). The mixture was stirred at room temperature for 10 minutes, followed by the addition of chloroacetyl chloride (1.2 equiv). The reaction mixture was then heated to reflux for the time indicated in Table 3. After cooling to room temperature, the solvent was evaporated, and the residue was purified by column chromatography on silica gel to give the desired N-substituted 2-aminobenzoxazole.

General Procedure for the Palladium-Catalyzed Aerobic Oxidation of o-Aminophenols and Isocyanides[12]

In a reaction tube, o-aminophenol (0.5 mmol), isocyanide (0.6 mmol), and Pd(PPh3)4 (0.025 mmol, 5 mol%) were dissolved in dioxane (2 mL). The tube was sealed with a balloon filled with air and the mixture was stirred at room temperature for 12-24 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding 2-aminobenzoxazole.

General Procedure for the Copper-Catalyzed Direct C-H Amination of Benzoxazoles[7]

A mixture of benzoxazole (0.5 mmol), the corresponding amine (1.0 mmol), CuCl (0.01 g, 20 mol%), acetic acid (0.024 g, 0.8 equiv), and tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv) in toluene (2 mL) was stirred at 80 °C in a sealed tube for 12 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by column chromatography on silica gel to give the desired 2-aminobenzoxazole derivative.

Visualizations

Reaction_Mechanism_NCTS cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 2_Aminophenol 2-Aminophenol Intermediate1 Nucleophilic Attack 2_Aminophenol->Intermediate1 NCTS NCTS Activated_NCTS Activated NCTS-BF3 Complex NCTS->Activated_NCTS Activation BF3 BF3·Et2O BF3->Activated_NCTS Activated_NCTS->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Elimination Product 2-Aminobenzoxazole Intermediate2->Product Proton Transfer Smiles_Rearrangement cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Thiol Benzoxazole-2-thiol Activated_Thiol S-acylated Intermediate Thiol->Activated_Thiol Amine Amine (R-NH2) Spiro_Intermediate Spirocyclic Intermediate Amine->Spiro_Intermediate Acyl_Chloride Chloroacetyl Chloride Acyl_Chloride->Activated_Thiol Activation Activated_Thiol->Spiro_Intermediate Nucleophilic Attack Product N-Substituted 2-Aminobenzoxazole Spiro_Intermediate->Product Rearrangement & Hydrolysis Palladium_Catalysis_Workflow cluster_workflow Experimental Workflow Start Combine 2-Aminophenol, Isocyanide, and Pd Catalyst Reaction Stir at Room Temperature under Air Atmosphere Start->Reaction Workup Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated 2-Aminobenzoxazole Purification->Product Copper_Catalysis_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Cu_III Cu(III) Intermediate Cu_I->Cu_III Oxidation Product 2-Aminobenzoxazole Cu_III->Product Reductive Elimination Benzoxazole Benzoxazole Benzoxazole->Cu_III C-H Activation Amine Amine Amine->Cu_III Coordination

References

Safety Operating Guide

Proper Disposal of 2-Butyl-1,3-benzoxazol-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 2-Butyl-1,3-benzoxazol-6-amine, a chemical compound utilized in research and development, necessitates adherence to stringent safety protocols to mitigate potential environmental and health risks. This guide provides detailed procedures for its safe handling and disposal.

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye and face protection.[1][2] All skin contact should be avoided, and contaminated clothing must be removed and washed before reuse.[1]

Spill Management and Containment

In the event of a spill, immediate action should be taken to contain the substance and prevent it from entering drains or water systems.[3] For solid spills, the material should be carefully swept up to avoid dust formation and placed into a suitable, labeled container for disposal.[1] The affected area should then be thoroughly cleaned. For liquid spills, an inert absorbent material should be used to bind the chemical before collection and disposal.

Incompatible Materials

To prevent hazardous reactions, this compound should be stored and handled away from strong oxidizing agents, strong acids, and strong bases.[1] Thermal decomposition can lead to the release of toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste.

Table 1: Disposal Protocol Summary

StepActionKey Considerations
1 Waste Segregation Isolate waste containing this compound from other laboratory waste streams.
2 Containerization Use a dedicated, properly labeled, and sealed container for the waste. The container must be compatible with the chemical.
3 Labeling Clearly label the waste container with the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.
4 Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep away from incompatible materials.[1]
5 Professional Disposal Arrange for the collection and disposal of the chemical waste through an approved and licensed hazardous waste disposal company.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE: - Gloves - Goggles - Lab Coat B Work in a Well-Ventilated Area C Segregate Waste: Isolate from other chemicals B->C Begin Disposal Process D Use a Dedicated, Labeled, and Sealed Container C->D E Store in a Designated Hazardous Waste Area D->E F Consult Institutional Safety Guidelines E->F For Final Disposal G Contact Approved Hazardous Waste Vendor F->G H Proper Disposal by Vendor G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Butyl-1,3-benzoxazol-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Butyl-1,3-benzoxazol-6-amine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally related benzoxazole compounds. Researchers must perform a risk assessment and consult their institution's safety office before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are based on best practices for handling similar chemical compounds.

Hazard Summary

Based on data for related benzoxazole derivatives, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It may also cause serious eye irritation and skin irritation.[1][3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure.

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemically resistant gloves.Nitrile, butyl rubber, or neoprene gloves are generally recommended for handling benzoxazole derivatives. Always inspect gloves for degradation before use.[1]
Body Protection Laboratory coat.A chemically resistant apron or coveralls should be worn when handling larger quantities.[1]
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if dust or aerosols are generated.[2][4]Local exhaust ventilation is recommended to control airborne contaminants.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational plan is vital for the safe handling of this compound.

Preparation
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit appropriate for solid chemical spills should be available.

  • Pre-Handling Check: Before starting work, inspect all PPE for damage and ensure all equipment is in proper working order.

Handling
  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use dry clean-up procedures for any spills.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

  • Container Management: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][6]

Decontamination
  • Equipment: All equipment that has come into contact with this compound should be thoroughly decontaminated after use.

  • Work Surfaces: Clean and decontaminate the work area at the end of each procedure.

  • PPE: Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Segregation
  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous waste.

  • Unused Product: Unused or unwanted this compound must be disposed of as hazardous waste.

Waste Collection and Labeling
  • Containers: Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should include the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic," "Irritant").

Final Disposal
  • Authorized Disposal: Dispose of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[5]

  • Environmental Protection: Do not dispose of this chemical down the drain or in the regular trash.[6]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_decontamination Decontamination cluster_disposal Disposal prep_area Designate Handling Area prep_ppe Inspect PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_chemical Handle Chemical in Fume Hood prep_emergency->handle_chemical avoid_dust Avoid Dust Generation handle_chemical->avoid_dust personal_hygiene Practice Good Hygiene avoid_dust->personal_hygiene decon_equipment Decontaminate Equipment personal_hygiene->decon_equipment decon_surface Clean Work Surfaces decon_equipment->decon_surface decon_ppe Dispose of Contaminated PPE decon_surface->decon_ppe dispose_waste Collect in Labeled Container decon_ppe->dispose_waste dispose_contact Contact EHS for Pickup dispose_waste->dispose_contact end End dispose_contact->end start Start start->prep_area

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.